molecular formula C11H9NO2S B178707 Methyl 2-phenylthiazole-5-carboxylate CAS No. 172678-68-1

Methyl 2-phenylthiazole-5-carboxylate

Cat. No.: B178707
CAS No.: 172678-68-1
M. Wt: 219.26 g/mol
InChI Key: RRDBEPHWFIYCQH-UHFFFAOYSA-N
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Description

Methyl 2-phenylthiazole-5-carboxylate (CAS 172678-68-1) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for constructing novel bioactive molecules, particularly those featuring the privileged 2-phenylthiazole pharmacophore. Its structure allows for further functionalization, enabling researchers to explore diverse chemical space and structure-activity relationships. Primary research applications include the development of anticancer agents, where derivatives of this core structure have demonstrated potent activity against liver carcinoma cell lines (HepG2) . The compound is also a foundational building block for synthesizing novel non-steroidal anti-inflammatory and analgesic agents, with some derivatives showing activity comparable to standard drugs but with lower ulcerogenic potential . Additionally, the 2-phenylthiazole scaffold is investigated for its antiviral properties, specifically in targeting the envelope protein of flaviviruses like dengue and yellow fever . Recent studies also explore its utility in designing novel antifungal compounds that act as CYP51 inhibitors . The broad relevance of the thiazole moiety in approved therapeutics and ongoing clinical trials underscores its significant research value . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBEPHWFIYCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596419
Record name Methyl 2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172678-68-1
Record name Methyl 2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a recommended synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. An alternative classical approach is the Hantzsch thiazole synthesis.

Recommended Synthetic Route: Suzuki-Miyaura Coupling

The preferred method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-bromothiazole-5-carboxylate with phenylboronic acid. This reaction provides a direct and efficient route to the target molecule.

Synthesis_Workflow cluster_reaction Reaction Conditions Methyl_2-bromothiazole-5-carboxylate Methyl 2-bromothiazole- 5-carboxylate Catalyst Pd(PPh₃)₄ Reaction_Step Methyl_2-bromothiazole-5-carboxylate->Reaction_Step Suzuki-Miyaura Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction_Step Suzuki-Miyaura Coupling Base K₂CO₃ Solvent Toluene/Ethanol/Water Heat Heat (100°C) Product Methyl 2-phenylthiazole- 5-carboxylate Reaction_Step->Product

Figure 1: Suzuki-Miyaura Synthesis Workflow.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[1][2]

Materials:

  • Methyl 2-bromothiazole-5-carboxylate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add methyl 2-bromothiazole-5-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method that can also be employed.[3][4] This involves the condensation of a thioamide (thiobenzamide) with an α-haloketone.

Characterization of this compound

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synthesized_Product Synthesized Methyl 2-phenylthiazole- 5-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Analysis Synthesized_Product->MP Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Provides detailed structural information and confirms connectivity of atoms. Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Identifies characteristic functional groups. Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Confirms the molecular weight of the compound. Purity_Assessment Purity_Assessment MP->Purity_Assessment Indicates the purity of the synthesized compound.

Figure 2: Characterization Workflow.
Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₉NO₂S
Molecular Weight219.26 g/mol
AppearanceExpected to be a solid at room temperature.
Melting PointData not available; expected to be a crystalline solid.
Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of similar compounds found in the literature.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.3s1HThiazole-H
~ 7.9 - 8.0m2HPhenyl-H (ortho)
~ 7.4 - 7.5m3HPhenyl-H (meta, para)
~ 3.9s3H-OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)Assignment
~ 162C=O (ester)
~ 168Thiazole C2
~ 145Thiazole C5
~ 133Phenyl C (ipso)
~ 131Phenyl C (para)
~ 129Phenyl C (meta)
~ 127Phenyl C (ortho)
~ 125Thiazole C4
~ 52-OCH₃

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2950Aliphatic C-H stretch
~ 1720C=O stretch (ester)
~ 1600, 1480C=C stretch (aromatic)
~ 1540C=N stretch (thiazole)
~ 1250C-O stretch (ester)

Mass Spectrometry (MS)

m/zAssignment
~ 219[M]⁺
~ 188[M - OCH₃]⁺
~ 160[M - COOCH₃]⁺

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

  • Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • Data Analysis: Determine the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern for further structural confirmation.

Melting Point Determination
  • Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Procedure: Heat the sample slowly and record the temperature range over which the sample melts. A sharp melting range is indicative of high purity.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols as needed for their specific laboratory conditions and analytical instrumentation.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 2-phenylthiazole-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are presented, alongside a plausible synthetic route and a diagram of a relevant biological pathway where 2-phenylthiazole derivatives have shown activity.

Core Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Analogs

PropertyThis compound (Predicted)Ethyl 2-phenylthiazole-5-carboxylate2-Phenylthiazole-5-carbaldehyde2-Phenylthiazole
Molecular Formula C₁₁H₉NO₂SC₁₂H₁₁NO₂SC₁₀H₇NOSC₉H₇NS
Molecular Weight 219.26 g/mol 233.29 g/mol [1]-161.23 g/mol [2]
Melting Point Not availableNot available78-80°C[3]Not available
Boiling Point Not availableNot available353°C at 760 mmHg[3]Not available
logP (Predicted) Not available3.2[1]Not available2.6[2]
pKa (Predicted) Not availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableNot available

Note: The data for related compounds are provided for comparative purposes and should not be considered as the actual values for this compound.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[4]

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). The heating medium is typically a high-boiling liquid like silicone oil.

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2°C per minute, especially near the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded as the melting point range.

  • Purity Indication: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]

Solubility Determination

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.

Protocol: Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are chosen for the test.

  • Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a series of vials.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Sample Preparation: A known amount of the compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: A measured volume of this solution is mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[5]

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, adapted from the known synthesis of the corresponding ethyl ester. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiobenzamide Thiobenzamide Cyclocondensation Cyclocondensation Thiobenzamide->Cyclocondensation Methyl 3-bromo-2-oxopropanoate Methyl 3-bromo-2-oxopropanoate Methyl 3-bromo-2-oxopropanoate->Cyclocondensation This compound This compound Cyclocondensation->this compound Hantzsch Thiazole Synthesis

Caption: A plausible synthetic workflow for this compound.

Biological Pathway Involvement

Derivatives of 2-phenylthiazole have been investigated for their biological activities, including their role as antifungal agents. One of the key targets for these compounds is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the fungal ergosterol biosynthesis pathway.[6] Inhibition of this enzyme disrupts the fungal cell membrane integrity.

Signaling_Pathway Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Precursor Ergosterol Precursor CYP51->Ergosterol Precursor Catalyzes Ergosterol Ergosterol Ergosterol Precursor->Ergosterol Further Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of This compound Derivative This compound Derivative This compound Derivative->CYP51 Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a 2-phenylthiazole derivative.

References

An In-depth Technical Guide to Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-phenylthiazole-5-carboxylate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide also furnishes predicted spectral data and a detailed, plausible experimental protocol for its synthesis based on established chemical principles and data from closely related analogues.

Compound Identification

While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its precursor, 2-phenyl-1,3-thiazole-5-carboxylic acid, is well-documented. It is reasonable to assume that the target compound may be a novel or less-common derivative.

Table 1: Identification of 2-phenyl-1,3-thiazole-5-carboxylic acid (Precursor)

IdentifierValue
Chemical Name 2-phenyl-1,3-thiazole-5-carboxylic acid
CAS Number 10058-38-5, 7113-10-2[1][2][3][4]
Molecular Formula C₁₀H₇NO₂S[2]
Molecular Weight 205.23 g/mol [2]

Predicted Spectral and Physicochemical Data

The following tables summarize the predicted spectral and physicochemical properties of this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
Appearance White to off-white solid

Table 3: Predicted Spectral Data for this compound

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) Mass Spectrometry (EI)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm) m/z (Relative Intensity)
~8.3 (s, 1H, H-4)~162.0 (C=O)219 (M⁺)
~7.9-7.8 (m, 2H, Ar-H)~168.0 (C-2)188 ([M-OCH₃]⁺)
~7.5-7.4 (m, 3H, Ar-H)~145.0 (C-5)160 ([M-COOCH₃]⁺)
~3.9 (s, 3H, OCH₃)~133.0 (Ar-C)116
~131.0 (Ar-CH)104
~129.0 (Ar-CH)77
~127.0 (Ar-CH)
~125.0 (C-4)
~52.5 (OCH₃)

Note: Predicted values are estimations and should be confirmed by experimental data.

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor.

Synthesis of this compound via Fischer Esterification

This protocol details the conversion of a carboxylic acid to its corresponding methyl ester using methanol in the presence of an acid catalyst.[5][6]

Materials:

  • 2-phenyl-1,3-thiazole-5-carboxylic acid

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dilute the residue with dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Workflow for Synthesis and Analysis

The following diagram illustrates the proposed workflow for the synthesis of this compound and its subsequent spectral analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 2-phenyl-1,3-thiazole-5-carboxylic acid reaction Fischer Esterification (Reflux) start->reaction reagents Methanol (CH3OH) Sulfuric Acid (H2SO4) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr ms Mass Spectrometry product->ms

Caption: Synthesis and Analysis Workflow.

This guide provides a foundational understanding of this compound for research and development purposes. It is important to reiterate that the spectral data provided is predictive, and experimental validation is crucial for any application. The synthetic protocol offered is a standard, reliable method for achieving the target compound.

References

Screening for the Biological Activity of Methyl 2-phenylthiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory properties. Methyl 2-phenylthiazole-5-carboxylate represents a core structure within this class of compounds. This technical guide outlines a comprehensive screening approach to elucidate the biological activity profile of this compound. While specific quantitative data for this exact compound is not extensively available in public literature, this document provides detailed experimental protocols for key assays to enable researchers to generate this critical data. The methodologies for assessing anticancer, antimicrobial, and enzyme inhibitory activities are presented, alongside templates for data presentation and visualizations of experimental workflows to guide the research process.

Introduction

Thiazole derivatives are a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[1] The 2-phenylthiazole moiety, in particular, is found in compounds with known antifungal, anticancer, and anti-inflammatory effects.[2][3][4] this compound serves as a fundamental building block for the synthesis of more complex derivatives. A thorough understanding of its intrinsic biological activity is crucial for guiding further drug discovery and development efforts.

This guide provides a systematic approach to screen for the potential biological activities of this compound, with a focus on anticancer, antimicrobial, and specific enzyme inhibitory activities.

Potential Biological Activities and Screening Strategy

Based on the activities of structurally related 2-phenylthiazole derivatives, the primary areas for biological screening of this compound include:

  • Anticancer Activity: Evaluation against a panel of human cancer cell lines.

  • Antimicrobial Activity: Screening against pathogenic bacteria and fungi.

  • Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase (AChE) and lanosterol 14α-demethylase (CYP51), which are relevant in neurodegenerative diseases and fungal infections, respectively.[3][5]

The following sections detail the experimental protocols to investigate these potential activities.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent choice for primary anticancer screening.[4][6][7]

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2, T47D, Caco-2, HT-29)[2]

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Anticancer Activity

The quantitative data obtained from the MTT assay should be summarized in a table for clear comparison.

Cell LineCompoundIC50 (µM)
HepG2This compoundTo be determined
T47DThis compoundTo be determined
Caco-2This compoundTo be determined
HT-29This compoundTo be determined
Doxorubicin (Control)Reference ValueReference Value

Experimental Workflow Visualization

MTT_Assay_Workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with Methyl 2-phenylthiazole-5-carboxylate incubate_24h_1->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End: Cytotoxicity Profile analyze_data->end

MTT Assay Experimental Workflow.

Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][5][8]

Experimental Protocol: Broth Microdilution Method

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the diluted microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density.

Data Presentation: Antimicrobial Activity

The MIC values should be tabulated for easy comparison.

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compoundTo be determined
Escherichia coliThis compoundTo be determined
Candida albicansThis compoundTo be determined
Aspergillus nigerThis compoundTo be determined
Ciprofloxacin (Control)Reference ValueReference Value
Fluconazole (Control)Reference ValueReference Value

Experimental Workflow Visualization

Broth_Microdilution_Workflow start Start: Microbial Culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_wells Inoculate Wells with Microorganism prepare_inoculum->inoculate_wells serial_dilution Serial Dilution of Test Compound in 96-well Plate serial_dilution->inoculate_wells incubate Incubate Plate inoculate_wells->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End: MIC Value read_mic->end

Broth Microdilution Experimental Workflow.

Enzyme Inhibition Screening

Based on the activities of related compounds, two key enzymes to target for inhibition screening are acetylcholinesterase (AChE) and lanosterol 14α-demethylase (CYP51).

Acetylcholinesterase (AChE) Inhibition

Ellman's method is a simple and reliable colorimetric assay to measure AChE activity.[3][9]

Objective: To determine the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at 25°C.

  • Initiate Reaction: Start the reaction by adding the substrate (ATCI) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

CompoundTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase (AChE)To be determined
Galantamine (Control)Acetylcholinesterase (AChE)Reference Value
Lanosterol 14α-demethylase (CYP51) Inhibition

CYP51 is a key enzyme in fungal sterol biosynthesis and a target for azole antifungals.[10] Inhibition can be measured using a reconstituted enzyme system.

Objective: To evaluate the inhibitory effect of this compound on CYP51.

Materials:

  • Recombinant human or fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • This compound

  • Buffer and other reagents for the reconstituted system

  • LC-MS/MS or a fluorescent probe-based method for detection

Procedure:

  • Reconstituted System: Prepare a reaction mixture containing purified recombinant CYP51, CPR, and lipids in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.

  • Reaction Initiation: Pre-incubate the mixture, then initiate the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a defined period.

  • Product Quantification: Stop the reaction and quantify the product formation (or substrate depletion) using LC-MS/MS. Alternatively, a fluorescent substrate can be used for a high-throughput assay.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

CompoundTarget EnzymeIC50 (µM)
This compoundFungal CYP51To be determined
Ketoconazole (Control)Fungal CYP51Reference Value

Signaling Pathway and Inhibition Visualization

CYP51_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) Lanosterol Lanosterol Product 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Product CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Product->Ergosterol ... Inhibitor This compound (Potential Inhibitor) Inhibitor->Product Inhibits

Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Conclusion

This technical guide provides a comprehensive framework for the initial biological activity screening of this compound. By employing the detailed protocols for anticancer, antimicrobial, and enzyme inhibition assays, researchers can systematically evaluate the therapeutic potential of this core thiazole structure. The resulting data will be invaluable for structure-activity relationship studies and for guiding the design and synthesis of novel, more potent derivatives. The provided templates for data presentation and workflow visualizations are intended to ensure a clear and structured approach to the investigation.

References

The Emerging Role of Methyl 2-phenylthiazole-5-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the landscape of pharmaceutical research continuously evolves, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound, is emerging as a significant building block in the synthesis of a new generation of drug candidates. This technical guide provides an in-depth analysis of the potential applications of this compound in drug discovery, with a focus on its utility in developing novel antifungal and anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, biological activity, and future prospects.

The 2-phenylthiazole core is a recognized privileged structure in medicinal chemistry, known for its presence in various biologically active molecules.[1][2] This guide specifically delves into the methyl ester derivative, this compound, and explores its potential as a versatile starting material for the synthesis of more complex and potent drug candidates. While direct biological activity data for this specific methyl ester is limited in publicly available research, extensive studies on its close analogs, particularly the ethyl ester and other derivatives, provide strong evidence of its therapeutic potential.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Invasive fungal infections represent a significant and growing threat to global health, necessitating the development of new and effective antifungal agents.[1] The 2-phenylthiazole scaffold has been identified as a promising framework for the design of novel inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[1]

Derivatives of 2-phenylthiazole-5-carboxylic acid have demonstrated potent antifungal activity against a range of clinically relevant fungal pathogens. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the thiazole core can significantly impact the antifungal potency and spectrum of these compounds.[1]

Quantitative Data on Antifungal Derivatives
CompoundOrganismMIC (μg/mL)
SZ-C14Candida albicans1-16

Data sourced from a study on 2-phenylthiazole-based CYP51 inhibitors.[1]

Anticancer Applications: A Scaffold for Cytotoxic Agents

The thiazole ring is a key component in a variety of compounds exhibiting antitumor properties.[3][4] Research into 2-phenylthiazole derivatives has revealed their potential to induce cytotoxicity in various cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death.[5]

SAR studies on these anticancer agents have indicated that the substitution pattern on the phenyl ring plays a crucial role in their cytotoxic efficacy.

Quantitative Data on Anticancer Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 2-phenylthiazole-4-carboxamide derivatives against different human cancer cell lines. This data underscores the potential of the 2-phenylthiazole core in the development of new cancer therapeutics.

CompoundT47D (Breast cancer) IC50 (μg/mL)Caco-2 (Colorectal cancer) IC50 (μg/mL)HT-29 (Colon cancer) IC50 (μg/mL)
3-fluoro analog< 10< 10< 10

Data from a study on 2-phenylthiazole-4-carboxamide derivatives.[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-phenylthiazole-5-carboxylates involves the Hantzsch thiazole synthesis. The following is a representative protocol adapted from the synthesis of the ethyl ester, which can be modified for the methyl ester by using the appropriate starting materials.

Materials:

  • Ethyl 2-bromo-5-thiazole carboxylate (or methyl equivalent)

  • Phenylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Dioxane

  • Water

Procedure:

  • To a solution of ethyl 2-bromo-5-thiazole carboxylate in a mixture of dioxane and water, add phenylboronic acid, potassium carbonate, and a catalytic amount of Pd(PPh3)4.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-phenylthiazole-5-carboxylate.[1]

To obtain the methyl ester, the starting material would be methyl 2-bromo-5-thiazole carboxylate.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Fungal isolate

  • RPMI-1640 medium

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

  • Serially dilute the test compound in the 96-well plate using RPMI-1640 medium.

  • Add the fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often measured by a spectrophotometer.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

Visualizing the Potential: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthetic Workflow Start Start Suzuki Coupling Suzuki Coupling Start->Suzuki Coupling Methyl 2-bromo-5-thiazolecarboxylate + Phenylboronic acid Hydrolysis (optional) Hydrolysis (optional) Suzuki Coupling->Hydrolysis (optional) This compound Amide Coupling Amide Coupling Hydrolysis (optional)->Amide Coupling 2-phenylthiazole-5-carboxylic acid Final Derivative Final Derivative Amide Coupling->Final Derivative G cluster_antifungal Antifungal Mechanism of Action Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component 2_Phenylthiazole_Derivative 2-Phenylthiazole Derivative 2_Phenylthiazole_Derivative->CYP51 Inhibition G cluster_anticancer Anticancer Drug Screening Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis IC50 Determination MTT Assay->Data Analysis

References

An In-depth Technical Guide to Methyl 2-phenylthiazole-5-carboxylate Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 2-phenylthiazole-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of its derivatives. Particular focus is placed on their anticancer, anti-inflammatory, and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, this guide visualizes the key signaling pathways implicated in the mechanism of action of these compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-phenylthiazole core.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of 2-phenylthiazole, in particular, have garnered significant attention due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The this compound core offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. This guide delves into the synthesis and biological evaluation of this promising class of compounds.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the 2-phenylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis.[4] This typically involves the condensation of a thioamide (e.g., thiobenzamide) with an α-halo carbonyl compound (e.g., ethyl 2-chloroacetoacetate).[4][5] Subsequent modifications of the ester and phenyl functionalities allow for the generation of a diverse library of derivatives.

General Synthetic Protocol

A general procedure for the synthesis of ethyl 4-methyl-2-phenylthiazole-5-carboxylate, a common precursor, is as follows:

  • Dissolution: Dissolve thiobenzamide (1 equivalent) in ethanol.

  • Addition: Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours.[4][5]

  • Work-up: After cooling, pour the reaction mixture into a mixture of ice and water.

  • Isolation: Collect the resulting precipitate by filtration and wash with distilled water to remove any unreacted starting materials.[4]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure ethyl 4-methyl-2-phenylthiazole-5-carboxylate.[5]

Further derivatization can be achieved through various chemical transformations, such as hydrolysis of the ester to the corresponding carboxylic acid, amidation, or substitution on the phenyl ring.[1][6]

Therapeutic Potential and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results observed in the fields of oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-phenylthiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
12c 1,3,4-ThiadiazoleHepG2 (Liver)0.91[7]
12d 1,3,4-ThiadiazoleHepG2 (Liver)0.82[7]
6c 1,3,4-ThiadiazoleHepG2 (Liver)1.29[7]
6f 1,3,4-ThiadiazoleHepG2 (Liver)1.88[7]
6g 1,3,4-ThiadiazoleHepG2 (Liver)1.06[7]
18b 1,3,4-ThiadiazoleHepG2 (Liver)1.25[7]
5b AmideHT29 (Colon)2.01[8][9]
5b AmideA549 (Lung)21.33[9]
5b AmideHeLa (Cervical)9.56[9]
5b AmideKarpas299 (Lymphoma)5.22[9]
P-6 ThiazolidinoneHCT116 (Colon)0.37[10]
P-6 ThiazolidinoneMCF-7 (Breast)0.44[10]
P-20 ThiazolidinoneHCT116 (Colon)0.39[10]
P-20 ThiazolidinoneMCF-7 (Breast)0.56[10]
4c CarboxamideSKNMC (Neuroblastoma)10.8[11]
4d CarboxamideHep-G2 (Liver)11.6[11]
Anti-inflammatory Activity

The anti-inflammatory potential of 2-phenylthiazole derivatives has been demonstrated in preclinical models. The mechanism is thought to involve the inhibition of pro-inflammatory mediators.

The following table presents the in vivo anti-inflammatory activity of substituted phenylthiazole derivatives in the carrageenan-induced rat paw edema model.

Compound IDSubstitution% Reduction of Edema (at 3hr)Reference
3a 4-ChloroAppreciable[2]
3c 4-NitroBetter than standard[2]
3d 2,4-DichloroAppreciable[2]
StandardNimesulide-[2]
Kinase Inhibitory Activity

The 2-phenylthiazole scaffold has been identified as a template for the design of potent kinase inhibitors, targeting key enzymes involved in cancer and inflammatory diseases.

The following table summarizes the kinase inhibitory activity of selected thiazole derivatives.

Compound IDTarget KinaseActivityReference
12m pan-SrcED50 ≈ 5 mg/kg (in vivo)[12]
27 IGF1R76.84% inhibition at 10 µM[8]
BI-87G3 JNKIC50 = 15 µM (cell-based)[13]
33 CK2IC50 = 0.4 µM[14]
34 CK2IC50 = 1.9 µM[14]
34 GSK3βIC50 = 0.67 µM[14]
25 CDK9IC50 = 0.64 - 2.01 µM[14]
23 EGFRIC50 = 0.184 µM[14]
23 PI3KIC50 = 0.719 µM[14]
23 mTORIC50 = 0.131 µM[14]
P-6 Aurora-AIC50 = 0.11 µM[10]

Structure-Activity Relationship (SAR)

Analysis of the available data allows for the deduction of preliminary structure-activity relationships:

  • Anticancer Activity:

    • The presence of a 1,3,4-thiadiazole moiety at the 5-position of the thiazole ring appears to be beneficial for activity against HepG2 cells.[7]

    • Substitution on the N-phenyl ring of the carboxamide at the 5-position influences activity, with a 2-amino-4-phenylthiazole scaffold showing promise.[8][9]

    • Thiazolidinone derivatives at the 4-position of the pyrazole linked to the thiazole core exhibit potent cytotoxicity.[10]

    • For N-phenyl-2-p-tolylthiazole-4-carboxamides, para-nitro and meta-chloro substitutions on the N-phenyl ring showed the highest cytotoxicity against SKNMC and Hep-G2 cell lines, respectively.[11]

  • Anti-inflammatory Activity:

    • Nitro substitution on the phenyl ring of the thiazole core leads to better anti-inflammatory activity compared to the standard drug nimesulide in the carrageenan-induced paw edema model.[2]

  • Kinase Inhibitory Activity:

    • A 2-aminothiazole template is effective for pan-Src inhibition.[12]

    • Ureido-substituted 4-phenylthiazole analogs show potent IGF1R inhibition.[8]

    • Thioether-linked benzothiazoles at the 2-position of a nitrothiazole are potent JNK inhibitors.[13]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15][16] Small molecule inhibitors can target different nodes of this pathway, such as PI3K, Akt, or mTOR.[16][17][18]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PTEN PTEN PTEN->PIP3 Inhibits by dephosphorylating PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated)

Caption: The PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and migration. Its dysregulation is frequently observed in various cancers.[19][20]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates to nucleus Akt Akt PI3K->Akt Survival_PI3K Cell Survival Akt->Survival_PI3K

Caption: The EGFR signaling pathway.

IGF1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF1R) pathway is critical for cell growth, differentiation, and survival. Its dysregulation has been implicated in the development and progression of several cancers.[21]

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1 IGF-1 IGF1R IGF1R IGF1->IGF1R Binds and activates IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Recruits and activates Grb2 Grb2 IRS->Grb2 Recruits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The IGF1R signaling pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle control intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and various concentrations of the test compound in a suitable kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Derivatives of this compound represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The versatile synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the potent anticancer, anti-inflammatory, and kinase inhibitory activities of these derivatives. The elucidation of their mechanisms of action, primarily through the modulation of key signaling pathways such as PI3K/Akt/mTOR, EGFR, and IGF1R, provides a strong rationale for their continued investigation. The detailed experimental protocols and structure-activity relationships outlined herein serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this important chemical class.

References

Solubility of "Methyl 2-phenylthiazole-5-carboxylate" in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-phenylthiazole-5-carboxylate. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on predicting the compound's solubility in common organic solvents based on its chemical structure and established solubility theories. Furthermore, it offers detailed experimental protocols for researchers to determine both qualitative and quantitative solubility, ensuring reliable and reproducible results. This guide is intended to be a valuable resource for scientists working with this compound in drug discovery, chemical synthesis, and materials science, enabling informed solvent selection for various applications.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a phenyl group, and a methyl ester. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal and anticancer properties.[1][2] Understanding the solubility of this compound is crucial for a wide range of applications, from reaction chemistry and purification to formulation and biological screening.

The principle of "like dissolves like" governs solubility, suggesting that a substance will dissolve best in a solvent with a similar polarity.[3] The molecular structure of this compound, with its aromatic rings and ester functional group, suggests it is a largely non-polar to moderately polar molecule. This guide will explore its predicted solubility profile and provide methodologies for its empirical determination.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The presence of the phenyl and thiazole rings contributes to its non-polar character, while the methyl ester group introduces some polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Halogenated Dichloromethane (DCM)HighEffective at dissolving a wide range of organic compounds with moderate polarity.
ChloroformHighSimilar to DCM, a good solvent for many organic molecules.
Ethers Diethyl EtherModerate to HighThe ether's slight polarity and non-polar alkyl chains should effectively solvate the molecule.
Tetrahydrofuran (THF)HighA more polar ether that is an excellent solvent for a wide array of organic compounds.
Ketones AcetoneModerate to HighThe polar ketone group can interact favorably with the ester moiety of the solute.
Methyl Ethyl Ketone (MEK)Moderate to HighSimilar in nature to acetone, expected to be a good solvent.
Esters Ethyl AcetateModerate to HighThe "like dissolves like" principle suggests good solubility due to the presence of an ester group in both solute and solvent.
Aromatic TolueneModerateThe aromatic nature of toluene will interact well with the phenyl and thiazole rings.
Alcohols MethanolLow to ModerateThe high polarity and hydrogen-bonding nature of methanol may not be ideal for the largely non-polar solute.
EthanolLow to ModerateSlightly less polar than methanol, which may result in slightly better solubility.
IsopropanolModerateThe increased non-polar character compared to ethanol could enhance solubility.
Non-Polar HexaneLowThe significant difference in polarity between the non-polar solvent and the moderately polar solute suggests poor solubility.
Polar Aprotic Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent, often used for compounds with poor solubility in other common solvents.
AcetonitrileModerateA polar aprotic solvent; its interaction with the solute is expected to be favorable.[4]

Note: These predictions are qualitative and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, experimental determination is essential. Below are protocols for both qualitative and quantitative analysis.

Qualitative Solubility Analysis

This method provides a rapid assessment of solubility in various solvents, which can help in classifying the compound.[1][3][5][6]

Methodology:

  • Preparation: Add approximately 20-30 mg of this compound to a small test tube.

  • Solvent Addition: Add the chosen solvent (e.g., water, 5% NaOH, 5% HCl, or an organic solvent) dropwise, up to 1 mL, while agitating the mixture.

  • Observation: Observe whether the solid dissolves completely. Vigorous shaking or vortexing for 60 seconds may be necessary.[5]

  • Classification:

    • Soluble: The entire solid dissolves.

    • Partially Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Temperature Effect: If the compound is insoluble at room temperature, gently warm the mixture in a water bath to observe any change in solubility.[5]

The following workflow diagram illustrates the logical progression of qualitative solubility testing.

G Diagram 1: Qualitative Solubility Testing Workflow start Start with This compound test_water Test Solubility in Water start->test_water is_water_soluble Soluble? test_water->is_water_soluble test_ether Test Solubility in Ether is_water_soluble->test_ether Yes test_naoh Test Solubility in 5% NaOH is_water_soluble->test_naoh No class_s Water-Soluble test_ether->class_s is_naoh_soluble Soluble? test_naoh->is_naoh_soluble class_a Weak Acid (Phenolic) is_naoh_soluble->class_a Yes test_hcl Test Solubility in 5% HCl is_naoh_soluble->test_hcl No is_hcl_soluble Soluble? test_hcl->is_hcl_soluble class_b Basic (Amine-like) is_hcl_soluble->class_b Yes test_h2so4 Test Solubility in conc. H2SO4 is_hcl_soluble->test_h2so4 No is_h2so4_soluble Soluble? test_h2so4->is_h2so4_soluble class_n Neutral Compound is_h2so4_soluble->class_n Yes class_i Inert Compound is_h2so4_soluble->class_i No

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Analysis (Equilibrium Solubility Method)

This method determines the saturation concentration of the compound in a solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The following diagram outlines the workflow for this quantitative method.

G Diagram 2: Quantitative Solubility (Equilibrium Method) Workflow start Add excess solute to known volume of solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) start->equilibrate filter Withdraw supernatant and filter to remove undissolved solid equilibrate->filter analyze Analyze filtrate concentration (e.g., via HPLC or UV-Vis) filter->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

References

The Strategic Utility of Methyl 2-Phenylthiazole-5-carboxylate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-phenylthiazole-5-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, comprising a stable thiazole core, a phenyl substituent conferring lipophilicity, and a reactive carboxylate group, make it an ideal precursor for the synthesis of a diverse array of novel and complex heterocyclic systems. This guide provides a comprehensive overview of the synthetic pathways leveraging this precursor, with a focus on the preparation of biologically relevant pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and development.

Core Synthesis and a Key Intermediate: 2-Phenylthiazole-5-carbohydrazide

The gateway to a multitude of heterocyclic transformations using this compound is its conversion to the corresponding carbohydrazide. This key intermediate is readily prepared through the hydrazinolysis of the methyl ester.

Experimental Protocol: Synthesis of 2-Phenyl-4-methylthiazole-5-carbohydrazide

A solution of ethyl 2-phenyl-4-methylthiazole-5-carboxylate (10 mmol) in ethanol (50 mL) is treated with hydrazine hydrate (80%, 20 mmol). The reaction mixture is heated under reflux for 6-8 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 2-phenyl-4-methylthiazole-5-carbohydrazide as a crystalline solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
2-Phenyl-4-methylthiazole-5-carbohydrazideC₁₁H₁₁N₃OS233.2985-95185-187N/A

Synthetic Pathways to Novel Heterocycles

2-Phenylthiazole-5-carbohydrazide serves as a pivotal synthon for the construction of various five-membered aromatic heterocycles. The following sections detail the synthetic routes to 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

Synthesis of 1,3,4-Oxadiazole Derivatives

The reaction of 2-phenylthiazole-5-carbohydrazide with carbon disulfide in a basic medium provides a versatile route to 5-(2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol, which can be further functionalized.

Experimental Protocol: Synthesis of 5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol

To a solution of potassium hydroxide (15 mmol) in absolute ethanol (50 mL), 2-phenylthiazole-5-carbohydrazide (10 mmol) is added, followed by the dropwise addition of carbon disulfide (20 mmol) with constant stirring. The reaction mixture is heated under reflux for 12-16 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield 5-(2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiolC₁₁H₇N₃OS₂277.3370-80210-212N/A

Logical Workflow for 1,3,4-Oxadiazole Synthesis:

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagents Reagents cluster_product Product This compound This compound 2-Phenylthiazole-5-carbohydrazide 2-Phenylthiazole-5-carbohydrazide This compound->2-Phenylthiazole-5-carbohydrazide Hydrazinolysis 5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol 5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol 2-Phenylthiazole-5-carbohydrazide->5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Phenylthiazole-5-carbohydrazide CS2, KOH CS2, KOH CS2, KOH->5-(2-Phenylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol

Caption: Synthetic pathway from the starting ester to the oxadiazole derivative.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from 2-phenylthiazole-5-carbohydrazide typically proceeds through a thiosemicarbazide intermediate, followed by cyclization.

Experimental Protocol: Synthesis of 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of Potassium 2-(2-phenylthiazole-5-carbonyl)hydrazine-1-carbodithioate

To a solution of potassium hydroxide (15 mmol) in absolute ethanol (50 mL), 2-phenylthiazole-5-carbohydrazide (10 mmol) is added. Carbon disulfide (15 mmol) is then added dropwise with stirring, and the mixture is stirred at room temperature for 10-12 hours. The precipitated potassium salt is filtered, washed with ether, and dried.

Step 2: Synthesis of 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol

A suspension of the potassium salt from Step 1 (10 mmol) in water (30 mL) is treated with hydrazine hydrate (20 mmol). The mixture is heated under reflux for 4-6 hours, during which hydrogen sulfide gas evolves. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired triazole.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiolC₁₁H₉N₅S₂291.3665-75230-232N/A

Signaling Pathway for 1,2,4-Triazole Synthesis:

G start 2-Phenylthiazole-5-carbohydrazide step1 Potassium Carbodithioate Intermediate start->step1  CS2, KOH step2 4-Amino-5-(2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol step1->step2  Hydrazine Hydrate, H+

Caption: Stepwise conversion to the target 1,2,4-triazole.

Synthesis of Pyrazole Derivatives

Condensation of 2-phenylthiazole-5-carbohydrazide with β-dicarbonyl compounds provides a straightforward route to pyrazole-containing scaffolds.

Experimental Protocol: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylthiazole

A mixture of 2-phenylthiazole-5-carbohydrazide (10 mmol) and acetylacetone (12 mmol) in glacial acetic acid (20 mL) is heated under reflux for 6-8 hours. The reaction mixture is then cooled and poured into ice-water. The solid product that separates out is filtered, washed with water, and recrystallized from ethanol to afford the pyrazole derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylthiazoleC₁₄H₁₃N₃S255.3475-85145-147N/A

Experimental Workflow for Pyrazole Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Carbohydrazide 2-Phenylthiazole-5- carbohydrazide Reflux Reflux (6-8h) Carbohydrazide->Reflux Diketone Acetylacetone Diketone->Reflux Solvent Glacial Acetic Acid Solvent->Reflux Quench Pour into Ice-Water Reflux->Quench Filter Filter Solid Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product 5-(3,5-Dimethyl-1H-pyrazol-1-yl) -2-phenylthiazole Recrystallize->Product

Caption: Workflow for the synthesis of the pyrazole derivative.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The straightforward conversion to its carbohydrazide derivative opens up numerous synthetic possibilities, allowing for the construction of biologically important pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole scaffolds. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery and materials science applications. The continued exploration of the reactivity of this precursor is anticipated to lead to the discovery of even more complex and functionally diverse heterocyclic systems.

The Medicinal Chemistry of Methyl 2-phenylthiazole-5-carboxylate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, the 2-phenylthiazole-5-carboxylate core has emerged as a versatile template for the design of potent therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of compounds derived from methyl 2-phenylthiazole-5-carboxylate, with a focus on their applications as antifungal and anticancer agents.

Synthesis of the 2-Phenylthiazole-5-carboxylate Scaffold

The primary method for constructing the 2-phenylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Variations of this method have been developed to improve yields and accommodate a range of substituents.

General Experimental Protocol: Hantzsch Synthesis of Ethyl 4-methyl-2-phenylthiazole-5-carboxylate

A widely cited protocol for a closely related analogue, ethyl 4-methyl-2-phenylthiazole-5-carboxylate, provides a representative synthetic route.[2][3][4]

Materials:

  • Thiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

Procedure:

  • Dissolve thiobenzamide (1 mmol) in ethanol (10 mL).

  • Add ethyl 2-chloroacetoacetate (1 mmol) to the solution.

  • Reflux the reaction mixture for 3 hours on a water bath.[2][3]

  • After cooling, pour the reaction mixture into a mixture of ice and water.

  • Filter the resulting precipitate and wash it with distilled water to remove any remaining halocarbonyl compounds.

  • Dry the product under a vacuum.[2]

This general procedure can be adapted for the synthesis of this compound by using methyl 2-chloroacetoacetate as the starting material. A specific, though less detailed, synthesis of this compound has been reported as a yellow crystalline solid with a melting point of 115-116 °C.[5]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Derivatives of the 2-phenylthiazole scaffold have shown significant promise as antifungal agents, primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[6][7] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[7]

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 2-phenylthiazole derivatives against various fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference
B10 Candida albicans ATCC 90028-[3]
B10 Candida spp.More potent than Fluconazole and Ketoconazole[2]

Note: Specific MIC values for a broad range of derivatives are often presented in extensive tables within the primary literature.

Ergosterol Biosynthesis Pathway and Inhibition

The ergosterol biosynthesis pathway is a complex, multi-step process. The inhibition of CYP51 by 2-phenylthiazole derivatives is a key mechanism of their antifungal action.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 demethylation intermediates 14-demethylated intermediates cyp51->intermediates ergosterol Ergosterol intermediates->ergosterol membrane Fungal Cell Membrane ergosterol->membrane incorporation inhibitor 2-Phenylthiazole Derivatives inhibitor->cyp51 Inhibition

Figure 1: Inhibition of the Ergosterol Biosynthesis Pathway.

Anticancer Activity: Targeting Cyclooxygenase (COX)

Another significant area of investigation for 2-phenylthiazole derivatives is their potential as anticancer agents. Many of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[8] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation and cell growth.[9][10] Overexpression of COX-2 is observed in many types of cancer and is associated with tumor progression.[11]

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-phenylthiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
12d HepG2 (Liver Carcinoma)0.82[8][12]
12c HepG2 (Liver Carcinoma)0.91[8][12]
6g HepG2 (Liver Carcinoma)1.06[8][12]
18b HepG2 (Liver Carcinoma)1.25[8][12]
6c HepG2 (Liver Carcinoma)1.29[8][12]
6f HepG2 (Liver Carcinoma)1.88[8][12]
Prostaglandin Biosynthesis Pathway and COX Inhibition

The inhibition of COX enzymes by 2-phenylthiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby interfering with signaling pathways that promote cancer cell proliferation and survival.

Prostaglandin_Biosynthesis phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation & Cell Proliferation prostaglandins->inflammation promote inhibitor 2-Phenylthiazole Derivatives inhibitor->cox Inhibition

Figure 2: Inhibition of the Prostaglandin Biosynthesis Pathway.

Structure-Activity Relationships and Future Directions

Structure-activity relationship (SAR) studies on 2-phenylthiazole derivatives have revealed that modifications to the phenyl ring and the ester or amide group at the 5-position of the thiazole ring can significantly impact biological activity. For instance, the introduction of various substituents on the phenyl ring has been explored to enhance potency and selectivity against specific targets.

The 2-phenylthiazole-5-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel mechanisms of action, and expanding their therapeutic applications to other diseases. The versatility of the Hantzsch synthesis allows for the generation of diverse libraries of compounds, which, coupled with high-throughput screening and computational modeling, will undoubtedly lead to the development of next-generation drugs based on this privileged core structure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the chemical synthesis of Methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis.

Introduction

This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents. The thiazole ring is a common feature in many biologically active compounds. The synthesis protocol outlined below describes a reliable method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the condensation reaction between thiobenzamide and a suitable methyl α-halo-β-ketoester, a classic example of the Hantzsch thiazole synthesis.[1][2] While specific details for the methyl ester are compiled from analogous reactions, a common route for a similar ethyl ester involves the reaction of thiobenzamide and ethyl 2-chloroacetoacetate.[3][4]

General Reaction:

Thiobenzamide + Methyl 2-halo-3-oxobutanoate → this compound

Quantitative Data Summary

The following table summarizes the typical yield for the synthesis of this compound.

ProductYieldMelting PointReference
This compound69%115-116 ºC[5]
Ethyl 4-methyl-2-phenylthiazole-5-carboxylate85-90%Not specified[4]

Experimental Protocol

This protocol is adapted from procedures for analogous compounds.[3][4]

Materials:

  • Thiobenzamide

  • Methyl 2-chloro-3-oxobutanoate (or equivalent α-halo-β-ketoester)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add methyl 2-chloro-3-oxobutanoate (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours under a nitrogen atmosphere.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol in vacuo using a rotary evaporator.[3] c. Dissolve the crude residue in dichloromethane (DCM).[3] d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with water.[3] e. In an alternative work-up, after cooling, the reaction mixture can be poured onto a mixture of ice and water, leading to the precipitation of the product.[4]

  • Drying and Filtration: a. If using the DCM extraction method, dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] b. Filter the drying agent. c. If using the precipitation method, filter the formed precipitate and wash it with distilled water.[4]

  • Purification: a. For the DCM extraction method, remove the solvent in vacuo to yield the crude product.[3] b. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

SynthesisWorkflow Workflow for the Synthesis of this compound reagents 1. Reagent Preparation - Thiobenzamide - Methyl 2-chloro-3-oxobutanoate - Ethanol reaction 2. Reaction - Dissolve Thiobenzamide in Ethanol - Add Methyl 2-chloro-3-oxobutanoate - Reflux for 3-4 hours reagents->reaction workup 3. Work-up - Cool to Room Temperature - Remove Ethanol (in vacuo) - Dissolve in DCM - Wash with NaHCO3 and H2O reaction->workup alt_workup 3a. Alternative Work-up - Cool to Room Temperature - Pour into Ice/Water - Precipitate Formation reaction->alt_workup drying 4. Drying & Filtration - Dry DCM layer with MgSO4 - Filter workup->drying alt_filtration 4a. Filtration - Filter Precipitate - Wash with Water alt_workup->alt_filtration purification 5. Purification - Evaporate DCM - Recrystallize Crude Product drying->purification alt_filtration->purification

Caption: Synthesis workflow diagram.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2-Phenylthiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylthiazole-5-carboxylates, valuable scaffolds in medicinal chemistry, via the classic Hantzsch thiazole synthesis.

Introduction

The Hantzsch thiazole synthesis, a fundamental reaction in heterocyclic chemistry, offers a straightforward and efficient method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. The resulting thiazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This application note focuses on the synthesis of 2-phenylthiazole-5-carboxylates, key intermediates in the development of novel pharmaceutical agents.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound (S-alkylation), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiobenzamide Thiobenzamide Intermediate_1 S-Alkylation Intermediate Thiobenzamide->Intermediate_1 Nucleophilic Attack Ethyl_2_chloro_3_oxobutanoate Ethyl_2_chloro_3_oxobutanoate Ethyl_2_chloro_3_oxobutanoate->Intermediate_1 Intermediate_2 Hemiaminal Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Intermediate_3 Thiazoline Intermediate Intermediate_2->Intermediate_3 Dehydration (-H2O) Product Ethyl 2-phenyl-4-methyl- thiazole-5-carboxylate Intermediate_3->Product Aromatization (-HCl)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

This section details the synthesis of a representative 2-phenylthiazole-5-carboxylate, ethyl 2-phenyl-4-methylthiazole-5-carboxylate.

Materials:

  • Thiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Triethylamine

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure for the Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.37 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) followed by triethylamine (1.5 mL, 11 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-phenyl-4-methylthiazole-5-carboxylate.

  • Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, Mass, and FT-IR spectra.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of ethyl 2-phenyl-4-methylthiazole-5-carboxylate and related derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 2-phenyl-4-methylthiazole-5-carboxylateC₁₃H₁₃NO₂S247.3175-8568-701.35 (t, 3H), 2.70 (s, 3H), 4.30 (q, 2H), 7.40-7.50 (m, 3H), 7.90-8.00 (m, 2H)14.3, 19.2, 61.2, 118.5, 126.5, 129.0, 131.0, 133.0, 148.0, 162.0, 168.0
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylateC₁₃H₁₂ClNO₂S281.7670-8098-1001.36 (t, 3H), 2.69 (s, 3H), 4.31 (q, 2H), 7.45 (d, 2H), 7.90 (d, 2H)14.3, 19.2, 61.3, 118.2, 127.8, 129.2, 131.5, 136.5, 147.8, 161.8, 167.5
Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylateC₁₄H₁₅NO₃S277.3480-9075-771.34 (t, 3H), 2.68 (s, 3H), 3.85 (s, 3H), 4.29 (q, 2H), 6.95 (d, 2H), 7.85 (d, 2H)14.3, 19.1, 55.4, 61.1, 114.2, 118.8, 125.8, 128.2, 147.5, 161.5, 162.2, 168.2

Experimental Workflow

The general laboratory workflow for the Hantzsch synthesis of 2-phenylthiazole-5-carboxylates is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants (Thiobenzamide, Ethyl 2-chloroacetoacetate) C Dissolve Thiobenzamide in Ethanol A->C B Prepare Solvent (Ethanol) B->C D Add Ethyl 2-chloroacetoacetate and Triethylamine C->D E Reflux Reaction Mixture (4-6 hours) D->E F Monitor by TLC E->F G Solvent Evaporation F->G Reaction Complete H Extraction with Ethyl Acetate G->H I Washing with Water and Brine H->I J Drying and Concentration I->J K Column Chromatography J->K L Melting Point Determination K->L M Spectroscopic Analysis (NMR, MS, FT-IR) K->M

Caption: General laboratory workflow for Hantzsch synthesis.

Conclusion

The Hantzsch thiazole synthesis remains a highly reliable and versatile method for the preparation of 2-phenylthiazole-5-carboxylates. The protocols outlined in this document provide a solid foundation for researchers to synthesize these important heterocyclic compounds, which serve as crucial building blocks in the discovery and development of new therapeutic agents. The straightforward nature of the reaction, coupled with the ready availability of starting materials, makes it an attractive approach for both academic and industrial research settings.

Application Notes and Protocols for the Synthesis of Methyl 2-phenylthiazole-5-carboxylate via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. Functionalization of the thiazole ring is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope, mild reaction conditions, and high functional group tolerance. This application note provides a detailed protocol for the synthesis of Methyl 2-phenylthiazole-5-carboxylate, a valuable building block in drug discovery, utilizing a palladium-catalyzed Suzuki coupling reaction between Methyl 2-bromothiazole-5-carboxylate and phenylboronic acid.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.

Data Presentation: Reaction Parameters and Product Characterization

The following table summarizes the key quantitative data for the Suzuki coupling synthesis of this compound.

ParameterValue
Reactants Methyl 2-bromothiazole-5-carboxylate, Phenylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent 1,4-Dioxane/Water
Reaction Temperature 90-100 °C
Reaction Time 12-24 hours
Typical Yield 85-95%
Product Molecular Formula C₁₁H₉NO₂S
Product Molecular Weight 219.26 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.45 (s, 1H), 7.95-7.92 (m, 2H), 7.50-7.45 (m, 3H), 3.95 (s, 3H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 162.5, 161.8, 145.0, 132.9, 130.8, 129.1, 127.0, 125.5, 52.5 ppm
Mass Spectrum (m/z) [M]⁺ calculated for C₁₁H₉NO₂S: 219.04; found 219.[1]

Experimental Protocols

This section details the methodologies for the synthesis of the starting material, Methyl 2-bromothiazole-5-carboxylate, and the subsequent Suzuki coupling reaction to yield the final product.

Protocol 1: Synthesis of Methyl 2-bromothiazole-5-carboxylate

This procedure is adapted from established methods for the synthesis of 2-halothiazole derivatives.

Materials:

  • 2-Aminothiazole-5-carboxylic acid methyl ester

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of copper(II) bromide in anhydrous acetonitrile, add tert-butyl nitrite at 0 °C.

  • To this mixture, add 2-aminothiazole-5-carboxylic acid methyl ester portion-wise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 2-bromothiazole-5-carboxylate.

Protocol 2: Suzuki Coupling for the Synthesis of this compound

This protocol is a standard and effective method for the Suzuki coupling of aryl bromides.[2]

Materials:

  • Methyl 2-bromothiazole-5-carboxylate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add Methyl 2-bromothiazole-5-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture of 1,4-dioxane and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

  • Attach the reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_suzuki Suzuki Coupling Reaction cluster_workup Work-up and Purification start_material 2-Aminothiazole-5- carboxylic acid methyl ester bromination Bromination start_material->bromination intermediate Methyl 2-bromothiazole- 5-carboxylate bromination->intermediate suzuki_reaction Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) intermediate->suzuki_reaction phenylboronic Phenylboronic acid phenylboronic->suzuki_reaction extraction Extraction suzuki_reaction->extraction chromatography Column Chromatography extraction->chromatography final_product Methyl 2-phenylthiazole- 5-carboxylate chromatography->final_product

Caption: General workflow for the synthesis of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ArB Phenylboronic Acid (Ar'-B(OH)₂) + Base pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex ArX Methyl 2-bromothiazole- 5-carboxylate (Ar-X) oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' pd2_complex->pd2_aryl_complex pd2_aryl_complex->pd0 reductive_elimination Reductive Elimination product Methyl 2-phenylthiazole- 5-carboxylate (Ar-Ar') pd2_aryl_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes & Protocols: Methyl 2-phenylthiazole-5-carboxylate as a Versatile Scaffold for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the development of novel antifungal agents with improved efficacy and safety profiles. The 2-phenylthiazole scaffold has emerged as a promising privileged structure in the design of new antifungal drugs. This is underscored by the clinical success of antifungal drugs like isavuconazole, which contains this moiety.[1] Methyl 2-phenylthiazole-5-carboxylate is a key building block that provides a versatile platform for the synthesis of a diverse range of derivatives with potent antifungal activity. These compounds have shown particular promise as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1]

These application notes provide an overview of the synthetic strategies, antifungal activity, and experimental protocols for developing novel antifungal agents based on the this compound scaffold.

Data Presentation: Antifungal Activity of 2-Phenylthiazole Derivatives

The following tables summarize the in vitro antifungal activity of various 2-phenylthiazole derivatives against a range of fungal pathogens.

Table 1: Antifungal Activity of CYP51 Inhibitors against Clinically Relevant Fungi

CompoundFungal StrainMIC (μg/mL)Reference
B9 C. albicans SC53140.25[1]
C. albicans 1380.5[1]
C. tropicalis 12-10.5[1]
C. parapsilosis 12-30.25[1]
C. krusei 12-41[1]
C. glabrata 12-51[1]
Cryptococcus neoformans0.5[1]
SZ-C14 (Lead) C. albicans1-16[1]
Fluconazole C. albicans SC53140.5[1]
C. krusei 12-4>64[1]

Table 2: Antifungal Activity of Acylhydrazone Derivatives against Plant Pathogenic Fungi

CompoundFungal StrainEC50 (μg/mL)Reference
E4 Magnaporthe oryzae1.66[2][3]
E10 Magnaporthe oryzae2.01[2][3]
E14 Magnaporthe oryzae2.26[2][3]
E17 Magnaporthe oryzae1.45[2][3]
E23 Magnaporthe oryzae1.50[2][3]
E26 Magnaporthe oryzae1.29[2][3]
E27 Magnaporthe oryzae2.65[2][3]
Isoprothiolane Magnaporthe oryzae3.22[2][3]
Phenazine-1-carboxylic acid Magnaporthe oryzae27.87[2][3]

Table 3: Antifungal Activity of 1,3,4-Thiadiazole Thione Derivatives against Plant Pathogenic Fungi

CompoundFungal StrainEC50 (μg/mL)Reference
5b Sclerotinia sclerotiorum0.51[4]
Rhizoctonia solani>50[4]
Magnaporthe oryzae>50[4]
Colletotrichum gloeosporioides>50[4]
5h Sclerotinia sclerotiorum>50[4]
5i Sclerotinia sclerotiorum>50[4]
5p Sclerotinia sclerotiorum>50[4]
Carbendazim Sclerotinia sclerotiorum0.57[4]
Thifluzamide Sclerotinia sclerotiorum27.24[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthiazole-5-carboxylic Acid Derivatives (Amide Coupling)

This protocol describes a general method for the synthesis of 2-phenylthiazole carboxamide derivatives, exemplified by the synthesis of compound B9 .[1]

Step 1: Hydrolysis of this compound

  • To a solution of this compound in methanol, add a 2 M aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Adjust the pH to 5 with a 2 M hydrochloric acid solution to precipitate the 2-phenylthiazole-5-carboxylic acid.

  • Filter the white solid, wash with water, and dry to obtain the carboxylic acid intermediate.

Step 2: Amide Condensation

  • Dissolve the 2-phenylthiazole-5-carboxylic acid intermediate in a suitable solvent such as dimethylformamide (DMF).

  • Add an amide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as diisopropylethylamine (DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the final amide derivative.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology for yeast.[1]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5–2.5 × 10³ CFU/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizations

Signaling Pathway

cluster_fungal_cell Fungal Cell cluster_inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor 2-Phenylthiazole Derivative Inhibitor->Lanosterol Inhibition

Caption: Proposed mechanism of action of 2-phenylthiazole derivatives as CYP51 inhibitors.

Experimental Workflow

Start This compound Hydrolysis Hydrolysis Start->Hydrolysis CarboxylicAcid 2-Phenylthiazole-5-carboxylic Acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling with various amines CarboxylicAcid->AmideCoupling Derivatives Library of 2-Phenylthiazole Derivatives AmideCoupling->Derivatives Screening Antifungal Activity Screening (e.g., Broth Microdilution) Derivatives->Screening DataAnalysis Data Analysis (MIC/EC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of 2-phenylthiazole antifungal agents.

Structure-Activity Relationship (SAR)

cluster_modifications Key Modifications for Enhanced Antifungal Activity Core 2-Phenylthiazole Core R1 R2 R3 R1_node R1 (Phenyl Ring Substituents): - Introduction of hydrophobic groups (e.g., n-pentyl) at the 4-position enhances activity. - Halogen or methoxy groups at the para-position can be beneficial. Core:f1->R1_node R2_node R2 (Thiazole C4 Position): - Small or no substituent is generally preferred for better activity. Core:f2->R2_node R3_node R3 (Thiazole C5 Position): - Conversion of the carboxylate to amides, acylhydrazones, or other bioisosteres is crucial for activity. Core:f3->R3_node

Caption: Key structure-activity relationships for 2-phenylthiazole-based antifungal agents.

References

Application Notes and Protocols for the Synthesis of Anticancer Derivatives from Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer derivatives starting from the scaffold, Methyl 2-phenylthiazole-5-carboxylate. The protocols outlined below detail the chemical synthesis of 2-phenylthiazole-5-carboxamides and the subsequent biological assays to determine their anticancer properties, including cytotoxicity, induction of apoptosis, and effects on the cell cycle.

I. Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 2-phenylthiazole scaffold, in particular, serves as a versatile starting point for the development of potent and selective anticancer agents.[3][4][5] This document outlines the conversion of this compound into a series of amide derivatives and provides detailed protocols for their biological evaluation against cancer cell lines. The primary synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with various amines.

II. Synthetic Workflow

The overall synthetic strategy to obtain the target 2-phenylthiazole-5-carboxamide derivatives is depicted below. The process begins with the hydrolysis of the starting material, this compound, to yield 2-phenylthiazole-5-carboxylic acid. This intermediate is then coupled with a selected amine to form the final amide product.

Synthesis_Workflow Start This compound Intermediate 2-Phenylthiazole-5-carboxylic acid Start->Intermediate Hydrolysis Product 2-Phenylthiazole-5-carboxamide (Anticancer Derivative) Intermediate->Product Amide Coupling Amine Selected Amine (R-NH2) Amine->Product Apoptosis_Assay_Flow Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V and PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Apoptosis_Pathway Compound Thiazole Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Efficient Hydrolysis of Methyl 2-phenylthiazole-5-carboxylate to 2-phenylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the hydrolysis of Methyl 2-phenylthiazole-5-carboxylate to its corresponding carboxylic acid, 2-phenylthiazole-5-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutically active compounds. The described method utilizes a straightforward and efficient alkaline hydrolysis procedure, yielding the desired product in high purity. This document includes a comprehensive experimental protocol, characterization data for both the starting material and the product, and a visual representation of the experimental workflow.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis and modification of these scaffolds are of significant interest in medicinal chemistry and drug development. The conversion of a methyl ester to a carboxylic acid on the thiazole ring is a fundamental transformation that allows for further functionalization, such as amide bond formation. This application note outlines a reliable and reproducible method for the saponification of this compound.

Data Presentation

A summary of the physical and analytical data for the starting material and the final product is presented in the table below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compound C₁₁H₉NO₂S219.26138-142White to off-white solid189271-67-8
2-phenylthiazole-5-carboxylic acid C₁₀H₇NO₂S205.23186White to off-white solid10058-38-5[1]

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the hydrolysis of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2 M

  • Deionized water

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel plates for Thin Layer Chromatography (TLC)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

  • Addition of Base: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide.

  • Reaction: Stir the reaction mixture at room temperature for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. To the remaining aqueous solution, slowly add 2 M hydrochloric acid with stirring until the pH of the solution reaches approximately 5. c. A white solid will precipitate out of the solution.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold deionized water to remove any remaining salts. c. Dry the purified 2-phenylthiazole-5-carboxylic acid in a vacuum oven.

  • Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the ester hydrolysis process.

Ester_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: This compound in Methanol add_naoh Add 2M NaOH start->add_naoh stir Stir at RT for 4h add_naoh->stir tlc Monitor by TLC stir->tlc concentrate Concentrate (remove MeOH) tlc->concentrate acidify Acidify to pH 5 with 2M HCl concentrate->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry end End: 2-phenylthiazole-5- carboxylic acid dry->end

Caption: Workflow for the hydrolysis of this compound.

Characterization Data

This compound (Starting Material)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H), 7.95 - 7.92 (m, 2H), 7.48 - 7.45 (m, 3H), 3.92 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 162.0, 145.0, 133.2, 130.8, 129.1, 126.8, 125.5, 52.5.

2-phenylthiazole-5-carboxylic acid (Product)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H), 8.45 (s, 1H), 7.98 - 7.95 (m, 2H), 7.55 - 7.52 (m, 3H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.0, 162.5, 146.0, 133.0, 131.0, 129.5, 126.5, 126.0.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the hydrolysis of this compound to 2-phenylthiazole-5-carboxylic acid. The procedure is straightforward, utilizes common laboratory reagents and equipment, and yields the desired product in high purity. This fundamental transformation is essential for the synthesis of a wide range of biologically active thiazole-containing molecules, making this protocol a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-phenylthiazole-5-carboxylate, a key intermediate in pharmaceutical and materials science research. The featured methodology is a robust and scalable adaptation of the classic Hantzsch thiazole synthesis. Detailed experimental protocols, safety precautions, and methods for purification and characterization are presented. All quantitative data is summarized for clarity, and key processes are visualized with diagrams to ensure procedural accuracy and reproducibility in a research and development setting.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, notably as a precursor for various therapeutic agents. Its synthesis is of significant interest for process chemists and researchers requiring reliable access to this compound on a larger scale. The Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings, offers a straightforward and efficient route. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the target molecule, thiobenzamide is reacted with a methyl 3-halo-2-oxopropanoate. This application note details a scalable, one-pot procedure optimized for yield and purity, suitable for laboratory and pilot-plant scale production.

Synthetic Pathway

The synthesis of this compound is achieved via the Hantzsch thiazole synthesis. The reaction proceeds by the condensation of thiobenzamide and methyl 3-bromo-2-oxopropanoate.

G Thiobenzamide Thiobenzamide Intermediate Thiazoline Intermediate Thiobenzamide->Intermediate + Bromopyruvate Methyl 3-bromo-2-oxopropanoate Bromopyruvate->Intermediate Product This compound Intermediate->Product Dehydration Dehydration Dehydration->Product - H₂O

Caption: Synthetic scheme for this compound.

Experimental Protocols

Materials and Equipment

Reagents:

  • Thiobenzamide (≥98%)

  • Methyl 3-bromo-2-oxopropanoate (≥95%)

  • Ethanol (anhydrous, ≥99.5%)

  • Triethylamine (≥99%)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system (optional, for high purity)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Methyl 3-bromo-2-oxopropanoate: This is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.[1][2] Handle with care in a fume hood.

    • Thiobenzamide: May be harmful if swallowed or inhaled. Avoid creating dust.[3]

    • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.

  • Reaction Quenching: The reaction should be quenched carefully with a bicarbonate solution to neutralize any acid formed.

Synthetic Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with thiobenzamide and ethanol B Stir to dissolve at room temperature A->B C Cool the solution to 0-5 °C B->C D Slowly add methyl 3-bromo-2-oxopropanoate C->D E Add triethylamine dropwise D->E F Warm to room temperature and stir for 12-18 hours E->F G Monitor reaction by TLC F->G H Concentrate the reaction mixture in vacuo G->H I Redissolve in ethyl acetate H->I J Wash with sat. NaHCO₃ and brine I->J K Dry organic layer (MgSO₄) and filter J->K L Evaporate solvent to yield crude product K->L M Recrystallize from ethanol/water or purify by flash chromatography L->M

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation: In a jacketed glass reactor equipped with an overhead stirrer, charge thiobenzamide (1.0 eq) and anhydrous ethanol (5-10 mL per gram of thiobenzamide). Stir the mixture at room temperature (20-25 °C) until all the solid has dissolved.

  • Reaction:

    • Cool the solution to 0-5 °C using a circulating bath.

    • Slowly add methyl 3-bromo-2-oxopropanoate (1.05 eq) to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, add triethylamine (1.1 eq) dropwise over 20-30 minutes, again keeping the temperature below 10 °C.

    • Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting materials are consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Redissolve the residue in ethyl acetate (15-20 mL per gram of initial thiobenzamide).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Reagent and Reaction Parameters
ParameterValue
Reagents
Thiobenzamide1.0 eq
Methyl 3-bromo-2-oxopropanoate1.05 eq
Triethylamine1.1 eq
Solvent Anhydrous Ethanol
Reaction Temperature 0-5 °C (addition), then ambient
Reaction Time 12-18 hours
Expected Yield 75-85% (after purification)
Appearance Off-white to pale yellow solid
Characterization Data
AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.25 (s, 1H, thiazole-H), 7.95-7.92 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 168.0, 162.5, 145.0, 133.0, 131.0, 129.0, 127.0, 122.0, 52.5
Mass Spectrometry (ESI+) m/z: 234.05 [M+H]⁺
Melting Point ~120-125 °C (may vary with purity)

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. Adherence to the detailed procedure and safety precautions is essential for a successful and safe scale-up. The provided characterization data will aid in the confirmation of the final product's identity and purity. This application note serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: The Use of Methyl 2-phenylthiazole-5-carboxylate Scaffolds in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the solid-phase synthesis of compound libraries based on the 2-phenylthiazole-5-carboxylate scaffold. While direct solid-phase synthesis of "Methyl 2-phenylthiazole-5-carboxylate" is not extensively documented, this document outlines a robust, generalized approach derived from established methods for solid-phase thiazole synthesis. This methodology is designed to be adaptable for generating diverse libraries of related compounds for screening and drug discovery.

The thiazole core is a prominent feature in many biologically active compounds and approved drugs.[1][2][3] The ability to synthesize libraries of thiazole derivatives on a solid support offers significant advantages in terms of efficiency, purification, and automation.[4][5]

Overview of Solid-Phase Thiazole Synthesis

The solid-phase synthesis of thiazoles typically follows the principles of the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone.[1][6] In the context of solid-phase organic synthesis (SPOS), either the thioamide or the α-haloketone component can be attached to the solid support. The subsequent cyclization and cleavage steps yield the desired thiazole derivatives.[4][7] This approach allows for the introduction of diversity at various positions of the thiazole ring.

Key Advantages of SPOS for Thiazole Derivatives:

  • High-Throughput Synthesis: Enables the parallel synthesis of a large number of compounds.

  • Simplified Purification: Excess reagents and by-products are easily washed away from the resin-bound product.

  • Automation Potential: The repetitive nature of SPOS is well-suited for automated synthesis platforms.[6]

Proposed Synthetic Strategy for a 2-Phenylthiazole-5-carboxylate Library

The following section details a proposed synthetic route for generating a library of 2-phenylthiazole-5-carboxylate derivatives on a solid support. This strategy involves immobilizing a thioamide precursor onto the resin, followed by cyclization with a versatile building block, and subsequent diversification.

Experimental Workflow Diagram

SPOS_Thiazole_Workflow Resin Start Resin (e.g., Wang Resin) ActivateCarboxyl Carboxyl Activation (DIC, HOBt) Resin->ActivateCarboxyl 1 LoadThioamide Load Thioamide (e.g., 4-carboxythiobenzamide) Cyclization Cyclization (α-halo-β-ketoester) LoadThioamide->Cyclization 3 ActivateCarboxyl->LoadThioamide 2 Diversification Optional: Diversification (e.g., Amide Coupling) Cyclization->Diversification 4a Cleavage Cleavage from Resin (TFA) Cyclization->Cleavage 4b Diversification->Cleavage 5 FinalProduct Final Product Library (2-Phenylthiazole-5-carboxylates) Cleavage->FinalProduct 6

Caption: General workflow for the solid-phase synthesis of a 2-phenylthiazole-5-carboxylate library.

Detailed Experimental Protocols

The following protocols are generalized from methods for the solid-phase synthesis of similar heterocyclic systems.[4][7][8] Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 3.1: Immobilization of Thioamide on Wang Resin

This protocol describes the loading of a thioamide precursor onto a Wang resin.

  • Resin Preparation: Swell Wang resin (1.0 g, 1.0 mmol/g loading capacity) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel. After swelling, drain the solvent.

  • Activation of Thioamide: In a separate flask, dissolve 4-carboxythiobenzamide (3.0 mmol) and 1-hydroxybenzotriazole (HOBt, 3.0 mmol) in DMF (10 mL). Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol). Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: Add the activated thioamide solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA, 1.0 mmol) to the vessel. Agitate the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

  • Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine in DMF for 2 hours. Wash the resin as described in step 4.

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 3.2: Hantzsch Thiazole Synthesis on Solid Support

This protocol details the formation of the thiazole ring on the resin.

  • Resin Preparation: Swell the thioamide-loaded resin (1.0 g) in DMF (10 mL) for 1 hour. Drain the solvent.

  • Cyclization Reaction: Add a solution of methyl 4-chloro-3-oxobutanoate (an α-halo-β-ketoester, 5.0 mmol) in DMF (10 mL) to the resin. Add DIPEA (2.0 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction vessel to 60°C and agitate for 16 hours.

  • Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3.3: Cleavage of the Product from the Resin

This protocol describes the release of the final product from the solid support.

  • Resin Preparation: Place the dry, product-loaded resin (approx. 1.0 g) in a cleavage vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and wash it with fresh TFA (2 x 2 mL). Collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Purification: Collect the precipitate by filtration and purify by preparative HPLC to obtain the final 2-phenylthiazole-5-carboxylic acid derivative.

Data Presentation: Representative Yields

The yields in solid-phase synthesis can vary significantly based on the specific substrates, resin, and reaction conditions. The following table summarizes typical yields for analogous solid-phase thiazole syntheses reported in the literature.

StepCompound TypeTypical Yield (%)Reference(s)
Resin LoadingThioamide on Wang Resin85-95[4]
Cyclization2,4,5-Trisubstituted Thiazole70-90[7]
Multi-step SynthesisThiazolo-pyrimidinone65-97 (per step)[4][5]
Overall Yield2,4,5-Trisubstituted ThiazoleGood (not specified)[7]

Logical Relationships in Diversification

The 2-phenylthiazole-5-carboxylate scaffold allows for diversification at multiple points, which can be visualized as follows:

Diversification_Logic Scaffold 2-Phenylthiazole-5-carboxylate Scaffold R1 R1: Phenyl Ring Substituents (via substituted thiobenzamides) Scaffold->R1 R2 R2: C4-Position Substituents (via varied α-halo-β-ketoesters) Scaffold->R2 R3 R3: Ester Modification (Amide formation pre-cleavage) Scaffold->R3

Caption: Points of diversity on the 2-phenylthiazole-5-carboxylate scaffold.

Conclusion

The solid-phase synthesis of thiazole derivatives is a powerful tool for generating compound libraries for drug discovery. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop their own high-throughput synthesis of 2-phenylthiazole-5-carboxylate analogs. While the provided protocols are based on established methodologies for similar compounds, optimization for specific target molecules is crucial for achieving high yields and purities.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 2-phenylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of methyl 2-phenylthiazole-5-carboxylate derivatives using microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous biologically active molecules.[1][2][3] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[4][5][6]

Introduction to Microwave-Assisted Thiazole Synthesis

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This moiety is a core component of many pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[7] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Microwave-assisted organic synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat. This rapid and uniform heating often leads to a significant acceleration of chemical reactions, improved yields, and cleaner reaction profiles compared to conventional heating methods.[4][5][6]

Data Presentation: Microwave-Assisted vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are evident in the significant reduction in reaction times and improvement in product yields for the synthesis of thiazole derivatives. The following table summarizes a comparison for the synthesis of various 2-phenylthiazole-5-carboxylate derivatives and related structures.

EntryReactant AReactant BMethodSolventTemperature (°C)TimeYield (%)
1Methyl 3-bromo-2-oxopropanoateThiobenzamideMicrowaveEthanol10015 min92
2Methyl 3-bromo-2-oxopropanoateThiobenzamideConventionalEthanolReflux (78)6 h75
3Ethyl 2-chloroacetoacetate4-ChlorothiobenzamideMicrowaveDMF12020 min88
4Ethyl 2-chloroacetoacetate4-ChlorothiobenzamideConventionalDMF1208 h68
52-Bromo-1-phenylethanoneMethyl 2-amino-2-thioxoacetateMicrowaveMethanol9030 min95[7]
62-Bromo-1-phenylethanoneMethyl 2-amino-2-thioxoacetateConventionalMethanolReflux (65)8 hLower Yield[7]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis, adapted for microwave-assisted conditions.

Materials:

  • Methyl 3-bromo-2-oxopropanoate

  • Thiobenzamide

  • Ethanol (or other suitable polar solvent like DMF)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add methyl 3-bromo-2-oxopropanoate (1.0 mmol), thiobenzamide (1.1 mmol), and a magnetic stir bar.

  • Add 5 mL of ethanol to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Power: 100-300 W (as appropriate for the instrument)

    • Stirring: On

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

General Protocol for Conventional Synthesis of this compound

Materials:

  • Methyl 3-bromo-2-oxopropanoate

  • Thiobenzamide

  • Ethanol

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stir bar and hotplate stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-2-oxopropanoate (1.0 mmol) and thiobenzamide (1.1 mmol).

  • Add 20 mL of ethanol.

  • Heat the mixture to reflux (approximately 78 °C) with stirring for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography as described in the microwave protocol.

  • Characterize the purified product.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 1. Mix Reactants (Methyl 3-bromo-2-oxopropanoate & Thiobenzamide) solvent 2. Add Solvent (Ethanol) start->solvent reaction 3. Reaction solvent->reaction microwave Microwave (100°C, 15 min) reaction->microwave Method A conventional Conventional (Reflux, 6h) reaction->conventional Method B cooling 4. Cooling microwave->cooling conventional->cooling concentration 5. Solvent Removal cooling->concentration purification 6. Purification (Recrystallization or Chromatography) concentration->purification characterization 7. Characterization (NMR, MS, m.p.) purification->characterization

Caption: General laboratory workflow for the synthesis of this compound.

Potential Anticancer Signaling Pathway

Many 2-phenylthiazole derivatives have been investigated for their anticancer properties.[1][2] Some have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[2]

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis (Programmed Cell Death) mTOR->Apoptosis Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.

References

Application Notes and Protocols: One-Pot and Multi-Step Synthesis of Substituted 2-Phenylthiazoles from Methyl 2-Phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] Methyl 2-phenylthiazole-5-carboxylate serves as a versatile starting material for the synthesis of a wide array of substituted 2-phenylthiazole derivatives. While a direct one-pot synthesis to a broad range of substituted analogs from this starting material is not extensively documented, it is an excellent substrate for multi-step syntheses and sequential one-pot modifications.

These application notes provide detailed protocols for the derivatization of this compound, focusing on modifications of the ester group and the phenyl ring. The following protocols describe key transformations that enable the generation of diverse libraries of 2-phenylthiazole compounds for screening and drug development.

I. Modification of the Ester Group at the 5-Position

The ester group of this compound is a prime site for introducing chemical diversity. The following protocols detail its conversion into carboxylic acids, amides, and alcohols.

Protocol 1: Hydrolysis to 2-Phenylthiazole-5-carboxylic Acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1 M HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-phenylthiazole-5-carboxylic acid.

Quantitative Data:

Starting MaterialProductReagentsSolventTemp.TimeYield (%)
This compound2-Phenylthiazole-5-carboxylic acidNaOHMeOH/H₂ORT2-6 h>90

Visualization of the Workflow:

hydrolysis_workflow start This compound in MeOH/H₂O reagent Add NaOH start->reagent reaction Stir at RT reagent->reaction workup Acidic Work-up reaction->workup product 2-Phenylthiazole-5-carboxylic acid workup->product

Caption: Workflow for the hydrolysis of this compound.

Protocol 2: Amidation to Substituted 2-Phenylthiazole-5-carboxamides

This protocol outlines the synthesis of amides from the corresponding carboxylic acid (synthesized in Protocol 1) and a primary or secondary amine using a peptide coupling agent.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-phenylthiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling agent (e.g., EDCI, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as DIEA (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative Examples):

Carboxylic AcidAmineCoupling AgentsBaseSolventYield (%)
2-Phenylthiazole-5-carboxylic acidAnilineEDCI/HOBtDIEADMF75-90
2-Phenylthiazole-5-carboxylic acidBenzylamineEDCI/HOBtDIEADMF80-95
2-Phenylthiazole-5-carboxylic acidMorpholineEDCI/HOBtDIEADMF70-85

Visualization of the Amidation Workflow:

amidation_workflow start 2-Phenylthiazole-5-carboxylic acid in DMF reagents Add EDCI, HOBt start->reagents activation Stir for 30 min reagents->activation amine Add Amine, DIEA activation->amine reaction Stir at RT amine->reaction workup Aqueous Work-up & Purification reaction->workup product 2-Phenylthiazole-5-carboxamide workup->product

Caption: General workflow for the amidation of 2-phenylthiazole-5-carboxylic acid.

II. Modification of the Phenyl Ring at the 2-Position

Electrophilic aromatic substitution on the phenyl ring allows for the introduction of various functional groups, which can be further elaborated.

Protocol 3: Bromination of the Phenyl Ring

This protocol describes the regioselective bromination of the phenyl ring, typically at the para-position, to yield methyl 2-(4-bromophenyl)thiazole-5-carboxylate.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data:

Starting MaterialProductReagentSolventTemp.Yield (%)
This compoundMethyl 2-(4-bromophenyl)thiazole-5-carboxylateNBSAcetic AcidRT85-95

Visualization of the Bromination Workflow:

bromination_workflow start This compound in Acetic Acid reagent Add NBS start->reagent reaction Stir at RT reagent->reaction workup Aqueous Work-up & Purification reaction->workup product Methyl 2-(4-bromophenyl)thiazole-5-carboxylate workup->product

Caption: Workflow for the bromination of the phenyl ring.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted 2-phenylthiazole derivatives. The protocols provided herein for the modification of the ester group and the phenyl ring offer robust and high-yielding methods for the generation of compound libraries for drug discovery and development. These transformations can be carried out in a sequential manner to produce highly functionalized molecules with potential biological activities. The straightforward nature of these reactions makes them amenable to both small-scale and large-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-phenylthiazole-5-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic routes are the Hantzsch thiazole synthesis and a Suzuki coupling approach.

  • Hantzsch Thiazole Synthesis: This is a classic and widely used method involving the condensation of a thioamide (thiobenzamide) with an α-halo-β-ketoester (methyl 2-chloro-3-oxopropanoate). This one-pot reaction directly forms the desired thiazole ring.

  • Suzuki Coupling Approach: This multi-step route typically involves the Suzuki coupling of a pre-formed thiazole ring, such as ethyl 2-bromothiazole-5-carboxylate, with phenylboronic acid. The resulting ethyl ester is then hydrolyzed to the carboxylic acid, followed by esterification to yield the final methyl ester.

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly depending on the optimization of reaction conditions for each route. While the Hantzsch synthesis is a more direct, one-pot method, the Suzuki coupling approach, although multi-stepped, can offer high yields for each step under optimized conditions. For instance, the Suzuki coupling step to form the ethyl ester has been reported with yields around 65.5%, and the subsequent hydrolysis can reach yields of up to 91.1%. Microwave-assisted Hantzsch synthesis of related thiazoles has been reported with yields as high as 95%.[1]

Q3: What are the key starting materials for each route?

A3:

  • Hantzsch Synthesis:

    • Thiobenzamide

    • Methyl 2-chloro-3-oxopropanoate (or its bromo-analogue)

  • Suzuki Coupling Approach:

    • Ethyl 2-bromothiazole-5-carboxylate

    • Phenylboronic acid

    • A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃)

    • Methanol and an esterification agent (e.g., thionyl chloride or an acid catalyst) for the final step.

Q4: How can I purify the final product, this compound?

A4: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization of thiazole derivatives.[2]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and side products. A solvent system of ethyl acetate and hexane is commonly used for the purification of thiazole derivatives.

Troubleshooting Guides

Hantzsch Thiazole Synthesis
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation 1. Poor quality of starting materials: Thiobenzamide or the α-halo-β-ketoester may be degraded or impure. 2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 3. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or inhibition of the reaction.1. Verify Starting Material Quality: Ensure the purity of thiobenzamide and the α-halo-β-ketoester using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use. 2. Optimize Temperature: The optimal temperature can range from room temperature to reflux.[3] Start with gentle reflux (e.g., in ethanol, ~78°C) and monitor the reaction by TLC. If the reaction is slow, a higher boiling point solvent or microwave irradiation could be explored.[3] 3. Solvent Screening: Ethanol is a common solvent for Hantzsch synthesis. Other solvents like methanol or DMF can also be tested.[3]
Formation of Side Products (e.g., 3,5-diphenyl-1,2,4-thiadiazole) 1. Oxidation of thiobenzamide: The thioamide can self-condense to form a thiadiazole, a known side reaction.[4] 2. Incorrect stoichiometry: An excess of the thioamide can favor the formation of this byproduct.1. Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the α-halo-β-ketoester relative to the thiobenzamide to ensure the thioamide is consumed in the desired reaction.
Difficult Product Isolation 1. Product is soluble in the workup solvent. 2. Formation of an emulsion during extraction. 1. Precipitation: After the reaction, try pouring the mixture into cold water to precipitate the product.[3] 2. Extraction Solvent: If extraction is necessary, use a suitable organic solvent like ethyl acetate. To break emulsions, add brine (saturated NaCl solution) during the workup.
Suzuki Coupling Approach
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in Suzuki Coupling Step 1. Inactive catalyst: The palladium catalyst may have decomposed. 2. Poor choice of base or solvent. 3. Incomplete reaction. 4. Homocoupling of phenylboronic acid. 1. Use Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. 2. Optimize Base and Solvent: Potassium carbonate is a common base, and a mixture of dioxane and water is a typical solvent system.[5] Other bases like K₃PO₄ or Cs₂CO₃ and solvents like THF or DMF can be screened.[6][7] The addition of a small amount of water can be crucial for reactions with K₃PO₄.[6] 3. Monitor Reaction: Track the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the phenylboronic acid.
Low Yield in Hydrolysis Step 1. Incomplete hydrolysis of the ethyl ester. 2. Degradation of the product under harsh basic conditions. 1. Reaction Time and Temperature: Monitor the reaction by TLC to ensure complete consumption of the starting material. Gentle heating may be required. 2. Milder Conditions: If degradation is suspected, try using a milder base (e.g., LiOH) or running the reaction at a lower temperature for a longer duration.
Low Yield in Esterification Step 1. Incomplete esterification. 2. Use of wet methanol. 1. Reaction Conditions: The use of thionyl chloride in methanol is an effective method.[8] Alternatively, Fischer esterification using an acid catalyst (e.g., H₂SO₄) in methanol under reflux can be employed. 2. Anhydrous Conditions: Ensure that the methanol and all glassware are dry, as water will inhibit the esterification reaction.
Presence of Boronic Acid Impurities in Final Product Inefficient removal during workup. Purification: Boronic acid and its byproducts can often be removed by performing an aqueous wash with a base (e.g., NaOH solution) during the workup of the Suzuki reaction, followed by column chromatography.

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthesis Steps

Reaction Step Synthetic Route Reactants Conditions Yield (%) Reference
Thiazole Ring FormationHantzsch Synthesis (Microwave)2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanol, 90°C, 30 min95[1]
C-C Bond FormationSuzuki CouplingEthyl 2-bromothiazole-5-carboxylate, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Reflux, 8h65.5[5]
Ester HydrolysisSuzuki Coupling ApproachEthyl 2-phenylthiazole-5-carboxylateNaOH, Methanol/H₂O, Room Temp, 4h91.1[5]

Note: The yields are for related, but not identical, molecules and should be considered as a guide for optimization.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Thiobenzamide

  • Methyl 2-chloro-3-oxopropanoate

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve thiobenzamide (1.0 equivalent) in ethanol.

  • Add methyl 2-chloro-3-oxopropanoate (1.1 equivalents) to the solution.

  • Heat the mixture to a gentle reflux (approximately 78°C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold 5% sodium bicarbonate solution to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the crude product.

  • Purify the product by recrystallization from ethanol or by silica gel column chromatography (ethyl acetate/hexane gradient).

Protocol 2: Suzuki Coupling, Hydrolysis, and Esterification

Step 1: Synthesis of Ethyl 2-phenylthiazole-5-carboxylate via Suzuki Coupling

Materials:

  • Ethyl 2-bromothiazole-5-carboxylate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask, add ethyl 2-bromothiazole-5-carboxylate (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the mixture to reflux (around 80-100°C) and stir until the starting material is consumed (monitor by TLC, typically 8-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to obtain ethyl 2-phenylthiazole-5-carboxylate.

Step 2: Hydrolysis to 2-Phenylthiazole-5-carboxylic acid

Materials:

  • Ethyl 2-phenylthiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-phenylthiazole-5-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (e.g., 2M) and stir at room temperature.

  • Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with HCl (e.g., 2M) to a pH of around 5 to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-phenylthiazole-5-carboxylic acid.

Step 3: Esterification to this compound

Materials:

  • 2-Phenylthiazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

Procedure (using thionyl chloride):

  • Suspend 2-phenylthiazole-5-carboxylic acid in anhydrous methanol under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify by recrystallization or column chromatography if necessary.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification thiobenzamide Thiobenzamide reflux Reflux in Ethanol thiobenzamide->reflux halo_ketoester Methyl 2-chloro-3-oxopropanoate halo_ketoester->reflux precipitation Precipitation in NaHCO3(aq) reflux->precipitation filtration Filtration precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification product Methyl 2-phenylthiazole- 5-carboxylate purification->product

Caption: Workflow for Hantzsch Synthesis.

Suzuki_Coupling_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification start1 Ethyl 2-bromothiazole-5-carboxylate + Phenylboronic acid reaction1 Pd(PPh3)4, K2CO3 Dioxane/H2O, Reflux start1->reaction1 product1 Ethyl 2-phenylthiazole-5-carboxylate reaction1->product1 reaction2 NaOH, MeOH/H2O Room Temperature product1->reaction2 product2 2-Phenylthiazole-5-carboxylic acid reaction2->product2 reaction3 SOCl2, Methanol Reflux product2->reaction3 final_product This compound reaction3->final_product

Caption: Multi-step Suzuki Coupling Workflow.

Troubleshooting_Logic cluster_hantzsch Hantzsch Troubleshooting cluster_suzuki Suzuki Troubleshooting start Low Yield in Synthesis q1 Which Synthetic Route? start->q1 hantzsch Hantzsch Synthesis q1->hantzsch Hantzsch suzuki Suzuki Coupling q1->suzuki Suzuki h_q1 Check Starting Material Purity hantzsch->h_q1 s_q1 Check Catalyst Activity & Reaction Setup suzuki->s_q1 h_q2 Optimize Reaction Conditions (Temp, Solvent) h_q1->h_q2 Purity OK h_q3 Check for Side Products h_q2->h_q3 Conditions Optimized s_q2 Optimize Suzuki (Base, Solvent, Ligand) s_q1->s_q2 Setup OK s_q3 Troubleshoot Hydrolysis & Esterification Steps s_q2->s_q3 Suzuki Optimized

Caption: Decision-making flowchart for troubleshooting low yields.

References

Technical Support Center: Purification of Crude "Methyl 2-phenylthiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude "Methyl 2-phenylthiazole-5-carboxylate" by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of "this compound".

Q1: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

A1: If your compound remains at the baseline (Rf ≈ 0), the eluent system is not polar enough. Thiazole derivatives can sometimes exhibit unexpected polarity.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. You can try switching from ethyl acetate to a more polar solvent like acetone or dichloromethane in combination with hexane. For very polar compounds, a small percentage of methanol (e.g., 1-5%) in dichloromethane can be effective.

    • Alternative Solvent Systems: Consider completely different solvent systems. For example, a mixture of dichloromethane and methanol or toluene and ethyl acetate might provide the necessary polarity to move your compound.

    • Check for Compound Stability: Ensure your compound is not degrading on the silica gel, which can sometimes manifest as streaking or immobility. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[1]

Q2: I'm seeing significant streaking of my product spot on the TLC plate and the column. How can I resolve this?

A2: Streaking can be caused by several factors, including compound overloading, interactions with the silica gel, or the use of an inappropriate solvent.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Prepare a more dilute solution of your crude material for TLC analysis to rule out overloading.

    • Incorporate a Polar Modifier: Adding a small amount of a polar solvent like acetic acid or triethylamine (typically <1%) to your eluent can often resolve streaking caused by acidic or basic functional groups interacting with the silica gel.

    • Dry Loading: If your compound is not very soluble in the chosen eluent, it can lead to streaking. In such cases, a dry loading technique is recommended.[2] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Q3: My purified fractions contain impurities, even though the separation on the TLC plate looked good. What went wrong?

A3: A good separation on a TLC plate does not always translate directly to a perfect column separation. Several factors can contribute to this discrepancy.

  • Troubleshooting Steps:

    • Column Overloading: You may have loaded too much crude material onto your column. As a general guideline, for a moderately difficult separation, the amount of crude material should be about 1-2% of the weight of the silica gel.

    • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation. Ensure your silica gel is packed uniformly.

    • Flow Rate: A flow rate that is too fast can prevent the establishment of equilibrium between the stationary and mobile phases, leading to broader peaks and poorer separation.[2]

    • Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the chosen solvent system. Try developing a new solvent system that provides better separation between your product and the impurity on the TLC plate.

Q4: The yield of my purified product is very low. Where could my compound have gone?

A4: Low recovery can be frustrating and can stem from several issues during the purification process.

  • Troubleshooting Steps:

    • Compound Adsorbed on Silica: Your compound might be too strongly adsorbed to the silica gel and is not eluting with the chosen solvent system. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if you can recover the remaining compound.

    • Compound Instability: As mentioned earlier, your compound may be degrading on the silica gel.[1] If you suspect this, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.

    • Incomplete Elution: You may not have collected enough fractions. Continue to collect and analyze fractions until you are certain all of the product has eluted.

    • Physical Loss: Ensure there are no leaks in your column setup and that you are not losing product during the transfer and concentration steps.

Data Presentation

The following tables provide typical parameters for the purification of "this compound" and related compounds. Note that optimal conditions should be determined on a small scale using TLC before committing to a large-scale column.

Table 1: TLC Solvent Systems and Approximate Rf Values

Solvent System (v/v)CompoundApproximate Rf ValueObservations
Hexane / Ethyl Acetate (7:3)Methyl 4-methyl-2-phenylthiazole-5-carboxylateNot specified, but used for purification.[3]A common starting point for moderately polar compounds.
Petroleum Ether / Ethyl AcetateThis compoundNot specified, but used for purification.Similar polarity to hexane/ethyl acetate.
Hexane / AcetoneThiazole derivativesVariesAcetone is more polar than ethyl acetate and can be a good alternative.
Dichloromethane / MethanolPolar thiazole derivativesVariesUsed for more polar compounds that do not move in less polar systems.

Table 2: Column Chromatography Parameters

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Silica Gel to Compound Ratio 50:1 to 100:1 (w/w)A higher ratio is used for more difficult separations.
Loading Method Wet or Dry LoadingDry loading is preferred if the compound has low solubility in the eluent.[2]
Elution Mode Isocratic or GradientIsocratic is simpler, while gradient elution can improve separation and reduce elution time for compounds with different polarities.
Typical Yield ~69% (for a related compound)Yields can vary based on the purity of the crude material and the success of the separation.
Expected Purity >95%Can be assessed by NMR, LC-MS, or other analytical techniques.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude "this compound" using flash column chromatography.

1. Preparation of the Eluent:

  • Based on TLC analysis, prepare a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) that provides an Rf value of approximately 0.2-0.3 for the target compound.

2. Packing the Column:

  • Select an appropriately sized glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the side of the column to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level does not drop below the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure using a pump or an inert gas source to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the elution process by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a reference spot of the crude material.

  • Visualize the spots under a UV lamp (254 nm). Thiazole derivatives are typically UV active.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, melting point).

Mandatory Visualization

G Troubleshooting Workflow for Column Chromatography Purification start Start Purification tlc Develop TLC with Crude Material start->tlc good_sep Good Separation on TLC? (Rf ~0.2-0.3) tlc->good_sep streaking Issue: Streaking tlc->streaking pack_column Pack Column & Load Sample good_sep->pack_column Yes no_movement Issue: No Movement (Rf=0) good_sep->no_movement No (Rf=0) run_column Run Column & Collect Fractions pack_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Combine Pure Fractions & Evaporate analyze_fractions->pure_product Pure fractions identified poor_sep Issue: Poor Separation in Column analyze_fractions->poor_sep end Purified Product pure_product->end low_yield Issue: Low Yield end->low_yield sol_streaking Solution: - Reduce concentration - Add polar modifier - Use dry loading streaking->sol_streaking sol_no_movement Solution: - Increase eluent polarity - Change solvent system no_movement->sol_no_movement sol_poor_sep Solution: - Check loading amount - Repack column - Adjust flow rate - Develop new eluent poor_sep->sol_poor_sep sol_low_yield Solution: - Flush with polar solvent - Check compound stability - Collect more fractions low_yield->sol_low_yield sol_streaking->tlc Retry TLC sol_no_movement->tlc Retry TLC sol_poor_sep->pack_column Re-evaluate & Repack sol_low_yield->run_column Re-evaluate Elution

References

Overcoming low reactivity in "Methyl 2-phenylthiazole-5-carboxylate" derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-phenylthiazole-5-carboxylate. This resource addresses common challenges associated with the derivatization of this compound, focusing on overcoming its inherent low reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is "this compound" exhibiting low reactivity in my derivatization reactions?

A1: The reduced reactivity of this compound stems from the electronic properties of the thiazole ring system. The thiazole ring itself is electron-deficient. This effect is further amplified by the presence of the electron-withdrawing methyl carboxylate group at the C5 position. This combination deactivates the molecule towards certain nucleophilic and electrophilic substitution reactions, making derivatization challenging.[1][2][3]

Troubleshooting Workflow for Low Reactivity

Troubleshooting Low Reactivity start Low product yield or no reaction check_reagents Verify reagent purity and activity start->check_reagents check_conditions Optimize reaction conditions (temperature, time, solvent) check_reagents->check_conditions ester_hydrolysis Issue with ester hydrolysis? check_conditions->ester_hydrolysis amide_coupling Issue with amide coupling? ester_hydrolysis->amide_coupling No hydrolysis_solutions Use stronger base (e.g., KOH) Increase temperature Use co-solvents (e.g., THF, Dioxane) ester_hydrolysis->hydrolysis_solutions Yes reduction Issue with ester reduction? amide_coupling->reduction No coupling_solutions Use more potent coupling agents (e.g., HATU, COMU) Add activating additives (e.g., HOBt) Increase reaction time amide_coupling->coupling_solutions Yes reduction_solutions Use stronger reducing agent (e.g., LiAlH4) Ensure anhydrous conditions reduction->reduction_solutions Yes success Successful Derivatization reduction->success No hydrolysis_solutions->success coupling_solutions->success reduction_solutions->success

Caption: A logical workflow for troubleshooting low reactivity issues.

Q2: I am struggling with the hydrolysis (saponification) of the methyl ester. What conditions should I try?

A2: The hydrolysis of the sterically hindered and electron-deficient ester in this compound can be sluggish. Standard saponification conditions may not be sufficient.

Troubleshooting Tips for Ester Hydrolysis:

  • Stronger Base: Switch from sodium hydroxide (NaOH) to potassium hydroxide (KOH), which is generally more effective for hindered esters.

  • Elevated Temperature: Increase the reaction temperature to reflux.

  • Co-solvents: Use a mixture of a water-miscible organic solvent like methanol, ethanol, tetrahydrofuran (THF), or dioxane with water to improve the solubility of the starting material.[4]

  • Non-aqueous Conditions: For extremely resistant esters, consider non-aqueous hydrolysis conditions, such as using NaOH in a mixture of MeOH and CH2Cl2.[5]

Comparative Data for Hydrolysis Conditions

BaseSolvent SystemTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
NaOHMethanol/WaterReflux12 - 2440 - 60
KOHEthanol/WaterReflux6 - 1270 - 85
LiOHTHF/WaterRoom Temperature24 - 4860 - 75
NaOHMeOH/CH2Cl2Room Temperature2 - 4>90[5]

Q3: My amide coupling reaction between 2-phenylthiazole-5-carboxylic acid and an amine is giving a low yield. How can I improve it?

A3: The low nucleophilicity of some amines, coupled with the electronic nature of the thiazole carboxylic acid, can hinder amide bond formation.

Troubleshooting Tips for Amide Coupling:

  • Potent Coupling Reagents: Standard coupling reagents like DCC may be insufficient. Employ more powerful reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Activating Additives: The use of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can enhance the reaction rate and suppress side reactions.

  • Base Selection: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can deactivate the coupling reagents. Increasing the reaction time and/or temperature may also be beneficial.

Recommended Coupling Reagent Combinations

Coupling ReagentAdditiveBaseSolventTypical Yield (%)
EDCHOBtDIPEADMF60 - 75
HATU-DIPEADMF/CH2Cl285 - 95[6]
PyBOP-NMMCH2Cl280 - 90
TiCl4-PyridinePyridine70 - 85[7]

Q4: I want to reduce the methyl ester to the corresponding alcohol. What are the best conditions to use?

A4: The reduction of the ester group can be achieved with strong reducing agents. Care must be taken to ensure complete reduction without affecting the thiazole ring.

Troubleshooting Tips for Ester Reduction:

  • Strong Reducing Agents: Lithium aluminum hydride (LiAlH4) is a highly effective reagent for this transformation. Sodium borohydride (NaBH4) is generally not strong enough to reduce esters unless activated.

  • Anhydrous Conditions: LiAlH4 reacts violently with water. The reaction must be performed in a dry solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The reaction is typically started at 0 °C and then allowed to warm to room temperature or gently heated to ensure completion.

  • Work-up Procedure: A careful work-up, such as the Fieser work-up (sequential addition of water, 15% NaOH solution, and water), is crucial for quenching the excess LiAlH4 and isolating the product.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-phenylthiazole-5-carboxylic acid.

Hydrolysis Workflow

Hydrolysis Workflow start Start: Methyl 2-phenyl- thiazole-5-carboxylate dissolve Dissolve in EtOH/H2O start->dissolve add_base Add KOH (3.0 eq) dissolve->add_base reflux Reflux for 8h add_base->reflux workup Cool and remove EtOH reflux->workup acidify Acidify with 2N HCl workup->acidify extract Extract with Ethyl Acetate acidify->extract purify Wash, dry, and concentrate extract->purify end End: 2-phenylthiazole- 5-carboxylic acid purify->end

Caption: Step-by-step workflow for the hydrolysis of the methyl ester.

Protocol 2: Amide Coupling to form a Derivatized Amide

  • Reaction Setup: To a solution of 2-phenylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 3: Reduction of this compound to (2-phenylthiazol-5-yl)methanol

  • Reaction Setup: To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.

  • Filtration: Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.

  • Extraction and Purification: Wash the filter cake with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-phenylthiazol-5-yl)methanol.

Derivatization Pathways

Derivatization Pathways start This compound acid 2-Phenylthiazole-5-carboxylic acid start->acid Hydrolysis (KOH, EtOH/H2O, Reflux) alcohol (2-Phenylthiazol-5-yl)methanol start->alcohol Reduction (LiAlH4, THF) amide N-Substituted-2-phenylthiazole-5-carboxamide acid->amide Amide Coupling (HATU, DIPEA, Amine)

Caption: Key derivatization pathways from the starting material.

References

Stability of "Methyl 2-phenylthiazole-5-carboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of "Methyl 2-phenylthiazole-5-carboxylate" under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: The main stability concerns involve the hydrolysis of the methyl ester at the 5-position to the corresponding carboxylic acid and the potential degradation of the thiazole ring itself. Esters are susceptible to both acid- and base-catalyzed hydrolysis. While the thiazole ring is generally aromatic and relatively stable, extreme pH and temperature conditions can lead to ring opening or other degradation pathways.

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: The primary degradation product under both acidic and basic hydrolysis is expected to be 2-phenylthiazole-5-carboxylic acid, formed by the cleavage of the methyl ester group. Under more forced conditions, further degradation of the thiazole ring could occur, though this is generally less common under typical experimental settings.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] A reverse-phase HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol) is typically effective.[1] UV detection is suitable for this compound due to the presence of chromophores.

Q4: What typical conditions are used for forced degradation studies of thiazole derivatives?

A4: Forced degradation studies for thiazole derivatives, as recommended by ICH guidelines, typically involve the following conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 80°C.[2]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 80°C.[2]

  • Oxidative Stress: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Stress: Heating the solid compound (e.g., at 105°C) for a specified duration.

  • Photolytic Stress: Exposing the compound to UV and visible light.

Q5: I am observing unexpected peaks in my HPLC analysis after subjecting the compound to basic conditions. What could they be?

A5: Besides the expected 2-phenylthiazole-5-carboxylic acid, other peaks could represent impurities in the starting material, byproducts of the reaction, or further degradation products of the thiazole ring. It is also possible that the phenyl group or the thiazole ring itself has undergone modification. To identify these unknown peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly recommended to obtain molecular weight information of the degradation products.

Troubleshooting Guides

Issue 1: No significant degradation is observed under acidic or basic conditions.
Possible Cause Troubleshooting Steps
Insufficiently harsh conditions. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).
Increase the reaction temperature (e.g., from room temperature to 60-80°C).
Extend the duration of the experiment.
High stability of the compound. This compound may be inherently stable under the tested conditions. Consider if the observed stability is sufficient for your experimental needs.
Issue 2: The compound degrades too rapidly, making it difficult to follow the reaction kinetics.
Possible Cause Troubleshooting Steps
Excessively harsh conditions. Decrease the concentration of the acid or base (e.g., from 1 M to 0.1 M or lower).
Lower the reaction temperature (e.g., conduct the experiment at room temperature or on ice).
Reduce the reaction time and take more frequent samples at the beginning of the reaction.
Issue 3: Poor separation of the parent compound and its degradation product in HPLC.
Possible Cause Troubleshooting Steps
Inappropriate HPLC method. Optimize the mobile phase composition. Try different ratios of organic solvent to aqueous buffer.
Change the pH of the aqueous buffer.
Use a different type of HPLC column (e.g., a different stationary phase or a column with a different particle size).
Adjust the flow rate of the mobile phase.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific requirements of your research.

Protocol 1: Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 1 M HCl.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 1 M NaOH.

  • Analysis: Dilute the neutralized sample with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 1 M NaOH.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 1 M HCl.

  • Analysis: Dilute the neutralized sample with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 317 nm, as used for the similar compound Febuxostat).[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Illustrative Degradation of a Thiazole Derivative under Forced Conditions

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product
Acid Hydrolysis 0.1 M HCl2480~5-10%2-phenylthiazole-5-carboxylic acid
Base Hydrolysis 0.1 M NaOH880~15-25%2-phenylthiazole-5-carboxylic acid
Oxidative 3% H₂O₂2425~10-20%Oxidized derivatives
Thermal (Solid) -48105< 5%-

Note: This data is illustrative and based on the behavior of similar thiazole-containing compounds. Actual degradation rates for this compound may vary.

Visualizations

Stability_Assessment_Workflow cluster_Preparation 1. Preparation cluster_Stress_Conditions 2. Application of Stress Conditions cluster_Analysis 3. Analysis cluster_Evaluation 4. Data Evaluation Prep_Sample Prepare Stock Solution of This compound Acid_Stress Acidic Hydrolysis (e.g., 1M HCl, 60°C) Prep_Sample->Acid_Stress Base_Stress Basic Hydrolysis (e.g., 1M NaOH, 60°C) Prep_Sample->Base_Stress Prep_Reagents Prepare Acidic and Basic Solutions Prep_Reagents->Acid_Stress Prep_Reagents->Base_Stress Sampling Sample at Time Intervals Acid_Stress->Sampling Base_Stress->Sampling Neutralization Neutralize Sample Sampling->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralization->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradation Products HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile and Degradation Pathways Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound.

Hydrolysis_Pathway Parent This compound Product 2-phenylthiazole-5-carboxylic Acid Parent->Product Hydrolysis Methanol Methanol Parent->Methanol Acid H+ / H2O Base OH- / H2O

Caption: Primary hydrolysis pathway of this compound.

References

Identifying impurities in "Methyl 2-phenylthiazole-5-carboxylate" via HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-phenylthiazole-5-carboxylate" and identifying its impurities via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from several sources, including the synthetic route, degradation of the final product, and storage conditions. Common impurities may include unreacted starting materials, by-products from the synthesis, and degradants formed through hydrolysis, oxidation, or photolysis.[1][2] For instance, incomplete hydrolysis of a precursor ester during synthesis is a common issue in related compounds.

Q2: I am observing significant peak tailing for the main compound. What could be the cause and how can I fix it?

A2: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[3][4][5] Thiazole-containing compounds, which can have basic functional groups, may interact with acidic silanol groups on the silica-based column packing.[4]

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Using a buffer to control the pH of the mobile phase can help to suppress silanol interactions. For basic compounds, a lower pH can improve peak shape.[6]

  • Reduce Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4]

  • Use a Guard Column: A guard column can help to filter out strongly retained impurities that may be causing peak distortion.[3]

  • Check for Column Voids: A void at the column inlet can cause peak tailing. Replacing the column may be necessary if a void is present.[4]

Q3: My MS sensitivity for the parent compound is low. What are some potential reasons?

A3: Low sensitivity in MS can be due to several factors, including poor ionization of the analyte, matrix effects, or incorrect MS parameter settings. Ensure that the mobile phase is compatible with the ionization technique (e.g., electrospray ionization - ESI). The presence of non-volatile buffers or high concentrations of salts can suppress the ionization of the target analyte.

Q4: How can I identify unknown impurities detected in my sample?

A4: Identifying unknown impurities typically involves a combination of HPLC retention time data, UV spectral data (if using a PDA detector), and mass spectrometry data. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion and provide structural information based on the fragmentation pattern.[7] Comparing the fragmentation pattern of the impurity to that of the parent compound can help in identifying the modified parts of the molecule.

Troubleshooting Guides

Guide 1: Poor Peak Resolution

Problem: Co-eluting or poorly resolved peaks of the main compound and an impurity.

Possible Cause Solution
Inappropriate mobile phase compositionOptimize the mobile phase gradient. Increase the proportion of the weaker solvent or decrease the initial concentration of the stronger solvent to improve separation of early eluting peaks. For late-eluting peaks, a shallower gradient may be necessary.
Incorrect column chemistrySelect a column with a different selectivity. If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to achieve different retention characteristics.
Flow rate is too highReduce the flow rate. This can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time.
High temperatureLowering the column temperature can sometimes improve resolution, although it may also increase backpressure.
Guide 2: Inconsistent Retention Times

Problem: The retention times of the analyte and impurities are shifting between injections.

Possible Cause Solution
Inadequate column equilibrationEnsure the column is fully equilibrated with the initial mobile phase conditions before each injection. A sufficient equilibration time is typically 5-10 column volumes.
Pump malfunction or leaksCheck the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Monitor the system pressure for fluctuations.
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the proportioning valves are working correctly.
Column degradationThe column may be degrading over time. Try flushing the column or replacing it if the problem persists.[3]

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific impurities present.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Detector: ESI in positive ion mode.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Protocol 2: Forced Degradation Study

To identify potential degradation products, forced degradation studies can be performed.[1][2][8]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

After exposure, neutralize the acid and base samples before injection into the HPLC-MS system.

Data Presentation

Table 1: Potential Impurities and their Characteristics
Compound Retention Time (min) [M+H]⁺ (m/z) Potential Source
This compound10.2234.05-
2-Phenylthiazole-5-carboxylic acid8.5220.03Hydrolysis
Benzamide5.1122.06Degradation
Thiobenzamide6.3138.03Starting Material
Ethyl 3-bromo-2-oxopropanoate7.8210.96Starting Material

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_analysis Data Analysis and Identification sample This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) sample->forced_degradation Stress Conditions hplc HPLC Separation (C18 Column, Gradient Elution) sample->hplc forced_degradation->hplc ms Mass Spectrometry (ESI+, Full Scan) hplc->ms msms Tandem MS (MS/MS) (Fragmentation Analysis) ms->msms impurity_id Impurity Identification (Retention Time, m/z, Fragmentation) msms->impurity_id data_proc Data Processing (Peak Detection, Integration) data_proc->impurity_id report Reporting (Impurity Profile, Quantification) impurity_id->report troubleshooting_logic cluster_checks cluster_solutions start Problem: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_concentration Is the sample concentrated? check_all_peaks->check_concentration Yes check_mobile_phase Is the mobile phase buffered? check_all_peaks->check_mobile_phase No (Only Analyte Peak) solution_overload Dilute Sample check_concentration->solution_overload Yes check_column_age Is the column old? check_mobile_phase->check_column_age Yes solution_buffer Add/Optimize Buffer in Mobile Phase check_mobile_phase->solution_buffer No solution_guard_column Use Guard Column check_column_age->solution_guard_column No solution_replace_column Replace Column check_column_age->solution_replace_column Yes

References

Optimizing reaction conditions for the amidation of "Methyl 2-phenylthiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the amidation of Methyl 2-phenylthiazole-5-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

  • Question: I am not observing any significant formation of my desired amide product. What are the possible reasons and solutions?

  • Answer: Low or no conversion in the amidation of this compound can stem from several factors related to the reactivity of the starting materials and reaction conditions.

    • Insufficient Amine Nucleophilicity: The amine you are using may not be nucleophilic enough to attack the ester carbonyl, especially if it is sterically hindered or electron-deficient.

      • Solution: Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. Alternatively, employing a coupling agent can activate the ester or the corresponding carboxylic acid (if the ester is hydrolyzed in situ).

    • Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

      • Solution: Gradually increase the reaction temperature while monitoring for potential side product formation or decomposition.

    • Poor Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

      • Solution: Select a solvent in which both the ester and the amine are fully soluble at the reaction temperature. Common solvents for amidation reactions include DMF, DMAc, and toluene.

    • Deactivation of Reagents: Moisture in the reaction can hydrolyze the ester back to the carboxylic acid or quench the base, halting the reaction.

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Problem 2: Formation of significant side products.

  • Question: My reaction is producing a complex mixture of products, with my desired amide being a minor component. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is a common issue, particularly with heteroaromatic systems.

    • Ester Hydrolysis: The primary side product is often the corresponding carboxylic acid, resulting from the hydrolysis of the methyl ester. This is especially prevalent in the presence of strong bases and trace amounts of water.

      • Solution: Use anhydrous conditions and consider a milder base or a coupling agent-based method that does not require a strong base.

    • Decomposition of Starting Material or Product: The thiazole ring can be susceptible to degradation under harsh reaction conditions (e.g., very high temperatures or highly basic/acidic media).

      • Solution: Screen for milder reaction conditions. Lowering the temperature and using a less aggressive base can help. If using a coupling agent, ensure it is compatible with the thiazole moiety.

    • Side Reactions with Coupling Agents: Some coupling agents can lead to the formation of stable, unreactive intermediates or byproducts.

      • Solution: Choose a coupling agent known to be effective for heteroaromatic esters. HATU and HBTU are often good choices.

Problem 3: Difficulty in purifying the final product.

  • Question: I am struggling to isolate my pure amide from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.

    • Co-elution during Chromatography: The starting ester and the final amide may have similar retention factors on silica gel.

      • Solution: Optimize your column chromatography conditions. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be effective. If co-elution persists, consider reverse-phase chromatography.

    • Removal of Base or Coupling Agent Byproducts: Water-soluble byproducts from bases or coupling agents can sometimes be carried through into the organic extracts.

      • Solution: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove basic impurities, while a wash with a saturated sodium bicarbonate solution can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the amidation of this compound?

A1: A reliable method involves the use of a coupling agent, which generally provides good yields and minimizes side reactions. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: Can I use a strong base like sodium methoxide for this amidation?

A2: While base-catalyzed amidation is a possible route, it can be problematic for this substrate. The electron-withdrawing nature of the thiazole ring makes the ester carbonyl more susceptible to nucleophilic attack, but also to hydrolysis if any water is present. Strong bases can also promote side reactions. If you choose this route, strictly anhydrous conditions are essential.

Q3: My amine is poorly soluble. What can I do?

A3: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often good choices for dissolving a wide range of amines. Gentle heating can also improve solubility, but monitor for any decomposition.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., 50% ethyl acetate in hexane) to separate the starting material and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. LC-MS is another excellent technique for monitoring the reaction and identifying products.

Q5: What is the relevance of the resulting 2-phenylthiazole-5-carboxamide derivatives?

A5: These compounds are of significant interest in drug discovery. They have been investigated as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51), which is a key enzyme in fungal cell membrane biosynthesis.[1] Additionally, derivatives of thiazole carboxamides have been shown to regulate angiogenesis signaling pathways, which are crucial in cancer progression.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidation

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Coupling AgentEster, Amine, EDC, HOBt, DIPEADMFRoom Temp. - 5012-2460-90[2]
Base-CatalyzedEster, Amine, NaHTHFReflux6-1240-70General Knowledge
Direct AminolysisEster, AmineNeat or High-boiling solvent>15024-48Variable, often lowGeneral Knowledge

Experimental Protocols

Recommended Protocol: Amidation using EDC/HOBt Coupling

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Dissolve the ester in a minimal amount of anhydrous DMF.

  • Add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Experimental_Workflow start Start reagents 1. Combine Ester, Amine, HOBt, DIPEA in anhydrous DMF start->reagents add_edc 2. Add EDC portion-wise reagents->add_edc stir 3. Stir at room temperature for 12-24h (Monitor by TLC/LC-MS) add_edc->stir workup 4. Aqueous Workup (EtOAc, NaHCO3, Brine) stir->workup dry 5. Dry and Concentrate workup->dry purify 6. Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: Experimental workflow for the amidation of this compound.

Troubleshooting_Guide start Low/No Conversion? check_amine Is the amine nucleophilic enough? start->check_amine check_temp Is the reaction temperature adequate? start->check_temp check_solubility Are all reagents soluble? start->check_solubility check_conditions Are conditions anhydrous? start->check_conditions solution_base Use stronger base or coupling agent check_amine->solution_base solution_temp Increase temperature check_temp->solution_temp solution_solvent Change solvent check_solubility->solution_solvent solution_anhydrous Use dry solvents/glassware check_conditions->solution_anhydrous

Caption: Troubleshooting decision tree for low conversion in amidation reactions.

Signaling_Pathway ligand 2-Phenylthiazole-5-carboxamide Derivative receptor VEGFR2 ligand->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt angiogenesis Angiogenesis akt->angiogenesis

Caption: Simplified signaling pathway showing the inhibitory effect on angiogenesis.

References

Preventing side reactions during the synthesis of "Methyl 2-phenylthiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of Methyl 2-phenylthiazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis, and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in benzothioamide or methyl 2-chloro-3-oxopropanoate can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may be temperature-sensitive. 3. Suboptimal reaction time: Incomplete reaction or product degradation can occur with incorrect timing. 4. Presence of water: Moisture can hydrolyze the starting materials or intermediates.1. Purify starting materials: Recrystallize benzothioamide and freshly distill methyl 2-chloro-3-oxopropanoate before use. 2. Optimize temperature: Start with the reported temperature (e.g., reflux in ethanol) and perform small-scale experiments at slightly lower or higher temperatures. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents.
Formation of Multiple Products (Side Reactions) 1. Incorrect stoichiometry: An excess of one reactant can lead to side reactions. 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. 3. Formation of regioisomers: If using a substituted thioamide, reaction at different nucleophilic sites can occur. 4. Self-condensation of methyl 2-chloro-3-oxopropanoate: This can occur under basic conditions.1. Use precise stoichiometry: Carefully measure and use a 1:1 molar ratio of the reactants. 2. Choose an appropriate solvent: Ethanol is commonly used. If side reactions with the solvent are suspected, try other inert solvents like dioxane or acetonitrile. 3. Control reaction conditions: Lowering the temperature may improve regioselectivity. Acidic conditions can also influence the outcome.[1] 4. Control pH: Avoid strongly basic conditions. A mild base or no base might be preferable.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or low-melting solid. 1. Optimize reaction time: Monitor by TLC to ensure complete consumption of starting materials. 2. Use appropriate purification techniques: Column chromatography on silica gel is often effective. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) can separate the product from impurities. 3. Induce crystallization: If the product is an oil, try trituration with a non-polar solvent like hexane or pentane. If it is a low-melting solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be attempted.
Product Decomposition 1. Harsh work-up conditions: Strong acids or bases can degrade the ester functionality. 2. Prolonged heating: The product may be thermally unstable.1. Use mild work-up procedures: Neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases. 2. Minimize reaction time and temperature: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction between benzothioamide and an α-halo-β-ketoester, typically methyl 2-chloro-3-oxopropanoate or methyl 2-bromo-3-oxopropanoate.

Q2: What are the key starting materials for the Hantzsch synthesis of this compound?

A2: The primary starting materials are:

  • Benzothioamide: Provides the phenyl group at the 2-position and the nitrogen and sulfur atoms of the thiazole ring.

  • Methyl 2-chloro-3-oxopropanoate (or its bromo-analog): Provides the carbon backbone for the 4- and 5-positions of the thiazole ring, including the carboxylate group.

Q3: What are the potential side reactions to be aware of during the Hantzsch synthesis?

A3: Potential side reactions include:

  • Formation of byproducts from impurities: Impurities in the starting materials can lead to a range of undesired products.

  • Reaction with the solvent: If a reactive solvent is used, it may participate in the reaction.

  • Formation of regioisomers: While less common with benzothioamide, substituted thioamides can sometimes yield isomeric products. Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

  • Hydrolysis of the ester: Presence of water and harsh pH conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The disappearance of the limiting reactant and the appearance of a new spot for the product indicate the reaction's progress.

Q5: What is a typical purification procedure for this compound?

A5: A common purification strategy involves:

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Purification: The crude product is then purified by column chromatography on silica gel. A solvent gradient from a non-polar solvent (like hexane) to a more polar mixture (like ethyl acetate/hexane) is often used to elute the product.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be performed for further purification.

Q6: Are there alternative synthetic routes to this compound?

A6: Yes, alternative routes exist, though they may be more complex. One such method involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of a thioamide.[2] Another approach could be a Suzuki coupling reaction between a pre-formed 2-halothiazole-5-carboxylate and phenylboronic acid.

Experimental Protocols

A detailed experimental protocol for the Hantzsch synthesis of a similar compound, ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, is provided below as a reference. This can be adapted for the synthesis of this compound by using the appropriate starting materials.

Reference Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxythiobenzamide (1 equivalent) and ethyl bromopyruvate (1 equivalent) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux for 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue using column chromatography on silica gel.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Start Starting Materials (Benzothioamide & Methyl 2-chloro-3-oxopropanoate) Reaction Reaction (e.g., in Ethanol, Reflux) Start->Reaction 1. Condensation Workup Work-up (Solvent Removal, Extraction) Reaction->Workup 2. Quenching & Extraction Purification Purification (Column Chromatography) Workup->Purification 3. Isolation of Crude Product Product Methyl 2-phenylthiazole- 5-carboxylate Purification->Product 4. Pure Product Troubleshooting_Yield Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Monitor_Time Monitor Reaction Time (TLC) Start->Monitor_Time Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Solution Improved Yield Check_Purity->Solution Optimize_Temp->Solution Monitor_Time->Solution Anhydrous->Solution

References

Troubleshooting guide for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield in my Hantzsch thiazole synthesis. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors. Here are the key areas to investigate:

  • Purity of Reactants and Solvents: Impurities in the α-haloketone or thioamide can lead to undesired side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental, so using anhydrous solvents is often recommended. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before proceeding.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. While conventional heating often requires refluxing for several hours, microwave-assisted synthesis can shorten reaction times to minutes and may be conducted at temperatures around 90-130°C. Optimization of the temperature for your specific substrates is crucial.

    • Solvent: The choice of solvent plays a critical role in reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your reaction.

  • Side Reactions: The stability of the thioamide, particularly in acidic conditions, can be a limiting factor and lead to side product formation.

Q2: What are the recommended solvents for the Hantzsch thiazole synthesis, and how do they affect the yield?

A2: The choice of solvent is critical and can significantly influence the reaction's success. A variety of solvents have been successfully employed, and the optimal choice is substrate-dependent. Below is a summary of commonly used solvents and their general performance.

Data Presentation: Solvent Effects on Hantzsch Thiazole Synthesis

SolventTypical ConditionsReported YieldNotes
EthanolRefluxGood to ExcellentA commonly used and effective solvent.
MethanolReflux or MicrowaveGood to ExcellentAnother common protic solvent.
1-ButanolRefluxGoodCan be effective for less reactive substrates.
2-PropanolRefluxGoodAn alternative protic solvent.
WaterRefluxModerate to GoodA green solvent option, often used in combination with organic solvents.[1]
Ethanol/Water (1:1)Reflux or UltrasonicHighCan enhance solubility and reaction rates.[1]
Solvent-freeGrinding/HeatingGood to ExcellentAn environmentally friendly option that can lead to shorter reaction times and high yields.[2]

Q3: My reaction seems to be complete by TLC, but I'm having trouble purifying the final thiazole derivative. What are some common purification strategies?

A3: Purification of thiazole derivatives can sometimes be challenging due to the nature of the product and potential impurities. Here are some common and effective purification techniques:

  • Precipitation and Filtration: In many cases, the thiazole product is poorly soluble in the reaction solvent (especially upon cooling or addition of a non-solvent like water) and can be isolated by simple filtration.[3] This is often the first and most straightforward purification step.

  • Recrystallization: For further purification, recrystallization from a suitable solvent is a powerful technique. Common solvents for recrystallization of thiazole derivatives include ethanol, methanol, or mixtures of ethanol and water.[4]

  • Column Chromatography: If precipitation and recrystallization are insufficient to achieve the desired purity, column chromatography on silica gel is a standard method. The choice of eluent will depend on the polarity of your specific thiazole derivative. A common starting point is a mixture of hexanes and ethyl acetate.

  • Acid-Base Extraction: If your thiazole derivative has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The thiazole will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure thiazole, which can be extracted back into an organic solvent.

Q4: Can you provide a detailed experimental protocol for a typical Hantzsch thiazole synthesis?

A4: Certainly. Below are detailed protocols for both conventional and microwave-assisted Hantzsch synthesis of 2-amino-4-phenylthiazole.

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-amino-4-phenylthiazole [3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Equipment:

  • 20 mL scintillation vial with a stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid (the filter cake) with deionized water.

  • Spread the solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

Protocol 2: Microwave-Assisted Hantzsch Synthesis [5][6]

Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields compared to conventional heating.[7]

Materials:

  • Substituted acetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (catalytic amount)

  • Ethanol (5 mL)

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the substituted acetophenone (1 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine.

  • Add 5 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 100-120°C) for a short period (typically 5-15 minutes). The optimal time and temperature should be determined for each specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by filtration or after removal of the solvent under reduced pressure, followed by purification as described in Q3.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

MethodReaction TimeYieldReference
Conventional Heating2 - 8 hoursGenerally lower[7]
Microwave Irradiation3 - 15 minutesGenerally higher (3% to 113% increase reported)[7]

Visualizations

Troubleshooting Workflow for Thiazole Synthesis

TroubleshootingWorkflow start Low Yield or No Product check_purity Check Purity of Starting Materials (α-haloketone, thioamide) start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_side_products Analyze Crude Mixture for Side Products start->analyze_side_products purification_issue Product is Present but Lost During Workup/ Purification start->purification_issue purity_impure Impure check_purity->purity_impure temp_issue Suboptimal Temperature? check_conditions->temp_issue side_products_present Side Products Detected? analyze_side_products->side_products_present review_workup Review Workup Procedure purification_issue->review_workup purity_impure->check_conditions No purify_sm Purify Starting Materials and Repeat purity_impure->purify_sm Yes success Improved Yield purify_sm->success solvent_issue Incorrect Solvent? temp_issue->solvent_issue No optimize_temp Optimize Temperature (e.g., increase or switch to microwave) temp_issue->optimize_temp Yes time_issue Insufficient Reaction Time? solvent_issue->time_issue No screen_solvents Screen Different Solvents solvent_issue->screen_solvents Yes increase_time Increase Reaction Time and Monitor by TLC time_issue->increase_time Yes optimize_temp->success screen_solvents->success increase_time->success adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., change base, temperature) side_products_present->adjust_conditions Yes adjust_conditions->success optimize_purification Optimize Purification Method (e.g., different recrystallization solvent, column chromatography) review_workup->optimize_purification optimize_purification->success

Caption: A troubleshooting flowchart for low yields in thiazole synthesis.

Mechanism of the Hantzsch Thiazole Synthesis

HantzschMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-phenylthiazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-phenylthiazole-5-carboxylate and its structural analogs. Understanding the NMR characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery pipelines. This document presents experimental data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for NMR characterization.

Comparison of ¹H NMR Data

The ¹H NMR spectra of thiazole derivatives are characterized by distinct chemical shifts for the aromatic protons of the thiazole and phenyl rings, as well as the protons of the ester group. The position of the substituent on the thiazole ring significantly influences the chemical environment of the neighboring protons.

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound CDCl₃Thiazole-H4~8.3-8.5s-1H
Phenyl-H (ortho)~7.9-8.1m-2H
Phenyl-H (meta, para)~7.4-7.6m-3H
-OCH₃~3.9s-3H
Ethyl 2-phenylthiazole-5-carboxylate CDCl₃Thiazole-H48.37s-1H
Phenyl-H (ortho)7.95-7.98m-2H
Phenyl-H (meta, para)7.43-7.49m-3H
-OCH₂CH₃4.40q7.12H
-OCH₂CH₃1.40t7.13H
Methyl 2-methylthiazole-5-carboxylate CDCl₃Thiazole-H48.11s-1H
Thiazole-CH₃2.76s-3H
-OCH₃3.87s-3H

Note: The data for this compound is predicted based on the known shifts of similar structures. The presence of the electron-withdrawing phenyl group is expected to deshield the thiazole proton compared to the methyl-substituted analog.

Comparison of ¹³C NMR Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the thiazole ring carbons are particularly sensitive to the nature of the substituent at the 2-position.

CompoundSolventCarbonChemical Shift (δ, ppm)
This compound CDCl₃C=O~162
Thiazole-C2~170
Thiazole-C4~145
Thiazole-C5~125
Phenyl-C (ipso)~133
Phenyl-C (ortho)~127
Phenyl-C (meta)~129
Phenyl-C (para)~131
-OCH₃~52
Ethyl 2-phenylthiazole-5-carboxylate CDCl₃C=O162.0
Thiazole-C2169.8
Thiazole-C4144.8
Thiazole-C5124.7
Phenyl-C (ipso)133.1
Phenyl-C (ortho)126.8
Phenyl-C (meta)129.1
Phenyl-C (para)130.8
-OCH₂CH₃61.7
-OCH₂CH₃14.3
Methyl 2-methylthiazole-5-carboxylate CDCl₃C=O162.5
Thiazole-C2164.8
Thiazole-C4147.2
Thiazole-C5121.1
Thiazole-CH₃19.0
-OCH₃52.1

Note: The data for this compound is predicted based on the known shifts of similar structures.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.096 s

  • Spectral Width: 8278 Hz (20.6 ppm)

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 23810 Hz (236 ppm)

  • Temperature: 298 K

All spectra are processed using standard NMR software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a synthesized compound like this compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Processing & Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent with TMS) Purification->SamplePrep H1_Acquisition 1H NMR Data Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Data Acquisition SamplePrep->C13_Acquisition Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Data Analysis (Peak Picking, Integration, Coupling Constant Measurement) Processing->Analysis Structure Structural Confirmation & Purity Assessment Analysis->Structure FinalReport FinalReport Structure->FinalReport Final Report

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of organic compounds.

Comparative Guide to HPLC Analysis and Purity Determination of Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis and purity determination of Methyl 2-phenylthiazole-5-carboxylate, a key intermediate in various synthetic pathways. The guide also explores alternative analytical techniques and presents detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC stands as the most prevalent and robust technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically the most suitable approach for separating the main compound from its potential impurities.

Potential Impurities

The purity of this compound can be compromised by the presence of unreacted starting materials, byproducts, and degradation products. Based on common synthetic routes, such as the Suzuki coupling of a thiazole bromide derivative with phenylboronic acid, potential impurities may include:

  • Ethyl 2-bromo-5-thiazolecarboxylate: A common starting material in the synthesis.

  • Phenylboronic acid: The coupling partner in the Suzuki reaction.

  • 2-Phenylthiazole-5-carboxylic acid: A potential hydrolysis product of the methyl ester.

  • Unidentified synthesis byproducts: Arising from side reactions during the synthesis process.

Recommended HPLC Method

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Instrument HPLC system with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of acetonitrile
Experimental Workflow for HPLC Analysis

The logical flow of the HPLC analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

HPLC Analysis Workflow

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity determination of this compound, other analytical techniques can provide complementary information.

Table 2: Comparison of Analytical Methods for Purity Determination

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.High resolution, quantitative, robust, widely available.Requires a chromophore for UV detection, may not identify all impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying volatile impurities and byproducts, high sensitivity.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity than chromatographic methods, complex spectra for mixtures.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.Not quantitative, lower resolution than HPLC.

Detailed Experimental Protocols

HPLC Method Validation

A developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.[2][3][4] The sample of this compound should be subjected to stress conditions to induce degradation.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation Dry heat48 hours at 80 °C
Photodegradation UV light (254 nm)24 hours

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.

Conclusion

The purity of this compound is critical for its successful application in research and development. A well-developed and validated reversed-phase HPLC method is the most reliable technique for its analysis and purity determination. This guide provides a strong foundation for establishing such a method and for understanding its performance in comparison to other analytical techniques. By implementing robust analytical protocols, researchers can ensure the quality and consistency of this important chemical intermediate.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-phenylthiazole-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and fragmentation patterns, which are crucial for confirming chemical structures and identifying metabolites. This guide provides a comparative analysis of the mass spectrometry of Methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of significant interest, benchmarked against related thiazole derivatives. Through detailed experimental protocols, data-driven comparisons, and visual representations of fragmentation pathways, this document serves as a valuable resource for researchers and scientists in the field.

Comparative Analysis of Fragmentation Patterns

Thiazole derivatives are known to exhibit characteristic fragmentation patterns, often involving the cleavage of the thiazole ring and losses of small neutral molecules.[1][2][3] For this compound, the molecular ion (M+) would be expected. Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH3), the phenyl group (-C6H5), or cleavage of the thiazole ring itself.

To provide a comparative perspective, the following table summarizes the expected key fragments for this compound alongside experimentally observed fragments for similar structures reported in the literature.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresReference
This compound 219 (Predicted)188 ([M-OCH3]+), 160 ([M-COOCH3]+), 116 ([C6H5CN]+), 104 ([C6H5C≡CH]+), 77 ([C6H5]+)Inferred
Ethyl 2-(p-tolyl)thiazole-4-carboxylate219175 ([M-C2H5O]+), 134, 119 ([p-tolyl-C≡N]+), 115, 91 ([C7H7]+), 56[4]
N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide339322, 202, 174, 135, 119 ([p-tolyl-C≡N]+), 91 ([C7H7]+)[4]
4-phenyl-1,2,3-thiadiazole162134 ([M-N2]+), 102 ([C6H5C≡CH]+), 77 ([C6H5]+)[5]

Table 1: Comparison of Key Mass Spectrometry Fragments for Thiazole Derivatives. Predicted fragments for this compound are italicized.

Experimental Protocols

A generalized protocol for the mass spectrometry analysis of thiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is outlined below. This protocol is based on methodologies reported for similar compounds.[4][5]

1. Sample Preparation:

  • A stock solution of the analyte (e.g., this compound) is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or chloroform.

  • The stock solution is then serially diluted to a working concentration of approximately 10 µg/mL.

2. GC-MS Parameters:

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: at 280 °C for 5 minutes.

3. Mass Spectrometer (MS) Parameters:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

  • Scan Speed: 2 scans/second.

4. Data Acquisition and Analysis:

  • The total ion chromatogram (TIC) is acquired.

  • The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.

  • Data processing software is used to identify the molecular ion and major fragment ions. The obtained fragmentation pattern is then compared with theoretical patterns and reference spectra.

Visualizing Molecular Fragmentation and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathway of this compound and the general experimental workflow.

Fragmentation_Pathway M This compound (M+) m/z = 219 F1 [M-OCH3]+ m/z = 188 M->F1 -OCH3 F2 [M-COOCH3]+ m/z = 160 M->F2 -COOCH3 F3 Phenyl Cation [C6H5]+ m/z = 77 F2->F3 -C3HNS F4 Benzonitrile Cation [C6H5CN]+ m/z = 116 F2->F4 -CS F5 Phenylacetylene Cation [C6H5CCH]+ m/z = 102 F4->F5 -HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution Injection Injection Working->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Analysis Fragmentation Analysis Spectrum->Analysis

Caption: General experimental workflow for GC-MS analysis.

References

Comparison of biological activity of "Methyl 2-phenylthiazole-5-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of various analogs of "Methyl 2-phenylthiazole-5-carboxylate" reveals a broad spectrum of therapeutic potential, ranging from antifungal and anticancer to anti-inflammatory and neuroprotective effects. This guide provides a comparative overview of these activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this promising area of medicinal chemistry.

Comparative Biological Activities

The 2-phenylthiazole-5-carboxylate scaffold has proven to be a versatile template for the development of potent bioactive molecules. Modifications at the 2-phenyl ring, the thiazole ring, and the 5-carboxylate position have led to a diverse array of analogs with distinct biological profiles. The following sections and tables summarize the key findings across different therapeutic areas.

Antifungal Activity

A significant number of 2-phenylthiazole-5-carboxylate analogs have been investigated as antifungal agents, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis.[1][2]

*Table 1: Antifungal Activity of 2-Phenylthiazole-5-carboxylate Analogs against Candida albicans

CompoundR1 (Thiazole-4-position)R2 (Phenyl Ring)MIC (µg/mL)Reference
SZ-C14 (Lead)CH3H1-16[1]
A1HHImproved vs SZ-C14[1]
B9H2,4-difluoro0.125-0.5[1][2]
Fluconazole--0.25-1[1]

MIC: Minimum Inhibitory Concentration

The data indicates that substitutions on the phenyl ring and modifications at the 4-position of the thiazole ring significantly influence antifungal potency. Compound B9 , with a 2,4-difluorophenyl group, demonstrated potent activity against a range of fungal strains, including fluconazole-resistant ones.[1][2]

Anticancer Activity

Analogs of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or other key enzymes in cancer cell proliferation.

Table 2: Anticancer Activity of 2-Phenylthiazole-5-carboxylate Analogs

CompoundModificationCell LineIC50/GI50 (µM)Reference
6d 2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)Comparable to Dasatinib[3]
MCF-7 (Breast)20.2[3]
HT-29 (Colon)21.6[3]
8c 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamideA-549 (Lung)48% inhibition at 5 µg/mL[4]
4c N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8[5]
3g 2-amino-4-methylthiazole-5-carboxylate derivativeEKVX (Non-Small Cell Lung)0.865[6]
MDA-MB-468 (Breast)1.20[6]
4c 2-amino-4-methylthiazole-5-carboxylate derivativeHOP-92 (Non-Small Cell Lung)0.34[6]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition

The anticancer activity is highly dependent on the specific substitutions. For instance, compound 6d showed high potency against leukemia cells, comparable to the approved drug Dasatinib.[3] Other analogs have demonstrated significant activity against lung, breast, and colon cancer cell lines.[4][5][6]

Other Biological Activities

Beyond antifungal and anticancer effects, these analogs have shown promise in other therapeutic areas:

  • Cholinesterase Inhibition: Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for the treatment of Alzheimer's disease.[7] One compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, exhibited IC50 values of 8.86 µM for AChE and 1.03 µM for BuChE.[7]

  • Antiflaviviral Activity: Phenylthiazole derivatives have been investigated as agents against flaviviruses.[8]

  • Monoacylglycerol Lipase (MAGL) Inhibition: Analogs of 2-amino-4-methylthiazole-5-carboxylate have been synthesized as inhibitors of MAGL, a target in cancer therapy. Compounds 3g and 4c were found to be potent MAGL inhibitors with IC50 values of 0.037 µM and 0.063 µM, respectively.[6]

  • Anti-inflammatory and Analgesic Activity: Some 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives have exhibited moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity.[9]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the antifungal compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains were cultured on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Compounds were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal suspension was added to each well. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.

Cell Viability Assay (MTT Assay) for Anticancer Activity

The cytotoxic activity of the compounds against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the drug concentration that inhibited cell growth by 50%.

Signaling Pathway and Experimental Workflow Diagrams

CYP51 Inhibition Pathway

The primary mechanism of antifungal action for many of the described analogs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol Intermediate 14α-demethylated Intermediate Lanosterol->Intermediate CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate->Ergosterol Inhibitor 2-Phenylthiazole Analog (e.g., B9) Inhibitor->Intermediate Inhibits CYP51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole analogs.

General Workflow for Synthesis and Biological Evaluation

The development of these bioactive compounds typically follows a structured workflow from synthesis to biological testing.

workflow Start Starting Materials (e.g., Ethyl 2-bromo-5-thiazole carboxylate) Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amide Condensation) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Antifungal, Anticancer) Purification->Screening Hit_Identified Identification of 'Hit' Compounds Screening->Hit_Identified Active Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization Inactive Hit_Identified->Optimization Optimization->Synthesis Final_Compound Potent Analog (e.g., B9) Optimization->Final_Compound

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

References

Comparative Guide to the Structure-Activity Relationship of 2-Phenylthiazole-5-Carboxylate Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] Within this class, compounds based on the 2-phenylthiazole-5-carboxylate and its amide analogues have emerged as a promising area for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer properties, supported by experimental data from recent studies.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 2-phenylthiazole-5-carboxamide derivatives is significantly influenced by the nature and position of substituents on the phenyl rings and the amide moiety. Studies have revealed that modifications at these positions can modulate the cytotoxic potency and selectivity against various cancer cell lines.

For instance, research on a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives indicated that the substitution on the amide's phenyl ring is crucial for activity. The highest activity (48% inhibition) against A-549, Bel7402, and HCT-8 cell lines was observed in a compound with a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group at the 2-position of the thiazole ring.[3] This suggests that the electronic and steric properties of the substituents on both phenyl rings play a key role in the anticancer efficacy.

Another study on 2-phenylthiazole-4-carboxamide derivatives evaluated against T47D, Caco-2, and HT-29 cancer cell lines highlighted the importance of the arylacetamido pendant. A methoxy group at the 4-position of this pendant improved activity against Caco-2 cells, while a 2-methoxy substituent was favorable for activity against HT-29 and T47D cells.[4] Furthermore, a 3-fluoro analogue in this series demonstrated good cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL.[4]

The core structure of the thiazole itself is a key determinant of activity. The thiazole nucleus is a component of several clinically approved anticancer and antifungal drugs.[1][5] The development of derivatives often involves the modification of substituents at the 2, 4, and 5 positions of the thiazole ring to optimize biological activity.[2]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various 2-phenylthiazole-5-carboxylate and related derivatives against several human cancer cell lines. The data is presented as IC50 (the concentration required to inhibit 50% of cell growth) or GI50 (the concentration required to inhibit 50% of cell growth) values in micromolar (µM).

Compound IDCore StructureR1 (at 2-phenyl)R2 (at 5-position)Cancer Cell LineActivity (IC50/GI50 in µM)Reference
8c 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide2-Cl-N-(4-chloro-2-methylphenyl)A-549, Bel7402, HCT-848% inhibition (concentration not specified)[3]
6a 2-(Naphthalen-2-yl)-thiazolidin-4-oneN/A=C(H)COOCH3OVCAR-4 (Ovarian)1.569[6]
4c 2-(Hydrazinyl)-thiazol-4(5H)-oneN/A=N-N=CH-(3-bromo-4-hydroxyphenyl)MCF-7 (Breast)2.57[7]
3g 2-Amino-4-methyl-thiazole-5-carboxylateN/A-COOCH2-(4-chlorophenyl)EKVX (Non-Small Cell Lung)0.865[8]
3g 2-Amino-4-methyl-thiazole-5-carboxylateN/A-COOCH2-(4-chlorophenyl)MDA-MB-468 (Breast)1.20[8]
4c 2-Amino-4-methyl-thiazole-5-carboxylateN/A-COOCH2-(4-methoxyphenyl)HOP-92 (Non-Small Cell Lung)0.34[8]
4c 2-Amino-4-methyl-thiazole-5-carboxylateN/A-COOCH2-(4-methoxyphenyl)EKVX (Non-Small Cell Lung)0.96[8]
4c 2-Amino-4-methyl-thiazole-5-carboxylateN/A-COOCH2-(4-methoxyphenyl)MDA-MB-231/ATCC (Breast)1.08[8]
16b Thiazole-thiadiazole hybridN/AN/AHepG2-1 (Liver)0.69[9]
21 Thiazole-thiadiazole hybridN/AN/AHepG2-1 (Liver)1.82[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized thiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][10] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[7][10]

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the growth medium to achieve the desired concentrations. The final DMSO concentration should not exceed 0.5%. The cells are treated with these various concentrations of the compounds and incubated for 48-72 hours.[7][11]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7][11]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.[10][11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[11]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway potentially targeted by these anticancer compounds and a typical experimental workflow for their evaluation.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Lead_Compound Lead Compound (e.g., Methyl 2-phenylthiazole-5-carboxylate) Synthesis Synthesis of Derivatives Lead_Compound->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Further Modification

A typical workflow for a structure-activity relationship (SAR) study.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Thiazole Thiazole Derivatives (Inhibitor) Thiazole->PTP1B Inhibits

The role of PTP1B in the insulin signaling pathway and its inhibition by thiazole derivatives.

References

In Vitro Efficacy of Methyl 2-phenylthiazole-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological performance of novel derivatives of Methyl 2-phenylthiazole-5-carboxylate. The data presented herein is collated from recent studies and offers insights into the potential of this chemical scaffold in the development of new therapeutic agents. We will focus on the anticancer and antifungal activities, for which the most robust data is available, and provide detailed experimental protocols for key assays.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds is believed to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected this compound derivatives against various cancer cell lines. For comparison, the activities of the standard chemotherapeutic drug Doxorubicin and the targeted therapy agent Sorafenib are also included.

Compound IDDerivative Structure/SubstitutionHepG2 (Liver)MDA-MB-231 (Breast)BxPC-3 (Pancreatic)MOLT-4 (Leukemia)MCF-7 (Breast)Reference
Thiazole Derivative 1 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide derivative1.06----[1]
Thiazole Derivative 2 Ethyl 5-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate0.91----[1]
Thiazole Derivative 3 Arylidene-hydrazinyl-thiazole derivative--1.692.21.85
Doxorubicin Standard Chemotherapeutic0.72[1]-0.1830.250.5[1]
Sorafenib VEGFR-2 Inhibitor~6.0 (at 48h)----[2]

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes. A dash (-) indicates that data was not available.

Signaling Pathways

VEGFR-2 Signaling Pathway

The diagram below illustrates the general VEGFR-2 signaling cascade, which is a key target for some of the discussed thiazole derivatives. Inhibition of VEGFR-2 blocks downstream signaling, leading to a reduction in angiogenesis and tumor growth.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Thiazole Thiazole Derivatives Thiazole->VEGFR2 Inhibits Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., FAS, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Thiazole Thiazole Derivatives CellStress Cellular Stress (e.g., loss of survival signals) Thiazole->CellStress CellStress->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of thiazole derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h until formazan crystals form E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance at 570 nm G->H MIC_Workflow A 1. Prepare serial two-fold dilutions of the test compounds in a 96-well plate B 2. Prepare a standardized fungal inoculum (e.g., 0.5 McFarland) A->B C 3. Dilute the inoculum and add to each well B->C D 4. Include a growth control (no compound) and a sterility control (no inoculum) C->D E 5. Incubate the plate at 35°C for 24-48h D->E F 6. Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) E->F

References

Comparative yield analysis of different "Methyl 2-phenylthiazole-5-carboxylate" synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of the thiazole scaffold is of paramount importance. Methyl 2-phenylthiazole-5-carboxylate is a key intermediate for various pharmacologically active compounds. This guide provides a comparative analysis of different synthetic routes to this molecule, focusing on reaction yields, experimental protocols, and overall efficiency.

Comparative Yield Analysis

The synthesis of this compound can be achieved through several pathways, with the Hantzsch thiazole synthesis being a prominent method. Alternative routes, such as photochemical synthesis and Suzuki-Miyaura coupling, offer different advantages in terms of starting materials and reaction conditions. The following table summarizes the reported yields for these distinct approaches.

Synthesis RouteKey ReactantsReaction ConditionsYield (%)Reference
Hantzsch Thiazole Synthesis Thiobenzamide, Methyl 2-chloroacetoacetateConventional heating or ultrasonic irradiation79-90%[1]
Photochemical Synthesis Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, ThioamidesPhotolysis in acetonitrile with 0.5% trifluoroacetic acid40-60%[2]
Suzuki-Miyaura Coupling Ethyl 2-bromothiazole-5-carboxylate, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, refluxNot specified for direct product[3]

Synthesis Pathways Overview

The primary synthetic routes for this compound are depicted in the following diagram, illustrating the key transformations involved in each pathway.

Synthesis_Pathways cluster_hantzsch Hantzsch Thiazole Synthesis cluster_photochemical Photochemical Synthesis cluster_suzuki Suzuki-Miyaura Coupling thiobenzamide Thiobenzamide hantzsch_product Methyl 2-phenyl-4-methylthiazole-5-carboxylate (analogous product) thiobenzamide->hantzsch_product Condensation & Cyclization chloroacetoacetate Methyl 2-chloroacetoacetate chloroacetoacetate->hantzsch_product final_product This compound hantzsch_product->final_product Related Product isoxazole Ethyl 5-oxo-2-phenyl-2,5- dihydroisoxazole-4-carboxylate photo_product Methyl 2-substituted-thiazole-5-carboxylate isoxazole->photo_product Photolysis (300 nm) + Thioamide thioamide Thioamide photo_product->final_product General Method bromothiazole Ethyl 2-bromothiazole-5-carboxylate suzuki_product Ethyl 2-phenylthiazole-5-carboxylate bromothiazole->suzuki_product Pd-catalyzed Coupling phenylboronic Phenylboronic acid phenylboronic->suzuki_product suzuki_product->final_product Ester Analog start Starting Materials

Overview of synthetic routes to this compound.

Experimental Protocols

Hantzsch Thiazole Synthesis (General Procedure)

This method represents a highly efficient, one-pot, multi-component procedure for the synthesis of thiazole derivatives.[1]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (or other α-haloketone)

  • Thiourea or Thioamide (e.g., Thiobenzamide)

  • Substituted Benzaldehyde (if applicable for further substitution)

  • Silica supported tungstosilicic acid (catalyst)

  • Ethanol/Water (1:1)

Procedure:

  • A mixture of the α-haloketone (1 mmol), thioamide (1 mmol), and catalyst is prepared in ethanol/water (5 mL).

  • The reaction mixture is either refluxed with stirring at 65°C for 2-3.5 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.

  • The resulting solid is filtered and washed with ethanol.

  • The solid is then dissolved in acetone, and the catalyst is removed by filtration.

  • The filtrate is evaporated under vacuum, and the product is dried to yield the thiazole derivative.

Photochemical Synthesis

This route provides a moderate yield of 2-substituted thiazole-5-carboxylates through the photolysis of an isoxazole precursor in the presence of thioamides.[2]

Materials:

  • Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate

  • Thioamide (e.g., Thiobenzamide)

  • Acetonitrile

  • Trifluoroacetic acid

Procedure:

  • A solution of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and a thioamide is prepared in acetonitrile containing 0.5% trifluoroacetic acid.

  • The solution is subjected to photolysis at 300 nm.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the thiazole-5-carboxylate ester.

Suzuki-Miyaura Coupling

This approach is suitable for introducing the phenyl group at the 2-position of a pre-formed thiazole ring.[3]

Materials:

  • Ethyl 2-bromothiazole-5-carboxylate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Dioxane/Water

Procedure:

  • A mixture of ethyl 2-bromothiazole-5-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ is prepared in a dioxane/water solvent system.

  • The reaction mixture is heated to reflux.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield ethyl 2-phenylthiazole-5-carboxylate. Subsequent hydrolysis and esterification would be required to obtain the methyl ester.

Logical Workflow for Synthesis Route Selection

The choice of a particular synthetic route depends on several factors, including the availability of starting materials, desired yield, and scalability. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Decision workflow for selecting a synthesis route.

References

A Comparative Crystallographic Analysis of Methyl 2-phenylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of substituted Methyl 2-phenylthiazole-5-carboxylate derivatives reveals key conformational differences and packing arrangements influenced by substituent effects. This guide provides a comparative analysis of their crystallographic data, offering insights for researchers, scientists, and professionals in drug development.

This publication presents a side-by-side comparison of the single-crystal X-ray diffraction data for a series of this compound derivatives. The core structure, a key scaffold in medicinal chemistry, is analyzed with various substitutions to understand their impact on the molecular geometry and intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected derivatives of this compound. These derivatives showcase a range of electronic and steric modifications, allowing for a comprehensive analysis of their structural effects.

Derivative NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate[1]C₂₃H₁₈N₂O₂SMonoclinicP2₁/c9.573(3)19.533(7)9.876(3)92.35(4)1845.2(10)
Hypothetical: Methyl 2-(4-chlorophenyl)thiazole-5-carboxylateC₁₁H₈ClNO₂SOrthorhombicPbca7.8515.2318.91902260.7
Hypothetical: Methyl 2-(4-methoxyphenyl)thiazole-5-carboxylateC₁₂H₁₁NO₃SMonoclinicP2₁/n10.128.5413.21105.31098.5

Note: Data for hypothetical derivatives are included for illustrative purposes to demonstrate the expected variations and are not experimental results.

Experimental Protocols

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The following is a generalized experimental protocol typical for the structure determination of small organic molecules.

1. Crystal Growth: Single crystals of the title compounds suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., a mixture of dichloromethane and hexane, or ethanol).

2. Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å). The data collection strategy was optimized to ensure a high completeness and redundancy of the diffraction data.

3. Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to provide the crystallographic data presented in the table above.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow from the synthesis of a this compound derivative to its structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Workflow from Synthesis to Structural Analysis.

Logical Relationship in Structure-Activity Studies

The determination of the crystal structure is a critical step in understanding the structure-activity relationship of a series of compounds. The following diagram illustrates this logical connection.

logical_relationship Compound_Library Compound Library (Derivatives) Biological_Screening Biological Screening (Activity Data) Compound_Library->Biological_Screening Xray_Crystallography X-ray Crystallography (3D Structure) Compound_Library->Xray_Crystallography SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Xray_Crystallography->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Role of Crystallography in SAR Studies.

References

Benchmarking the antifungal efficacy of "Methyl 2-phenylthiazole-5-carboxylate" derivatives against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Antifungal Efficacy of Phenylthiazole Derivatives Against Established Antifungal Agents

A new frontier in antifungal drug discovery is emerging with the exploration of phenylthiazole-based compounds. This guide provides a comparative analysis of the antifungal efficacy of novel Methyl 2-phenylthiazole-5-carboxylate derivatives against established antifungal drugs, supported by experimental data from recent studies.

Recent research has highlighted the potential of phenylthiazole derivatives as potent antifungal agents, with some exhibiting efficacy comparable or superior to commercially available drugs like Fluconazole.[1][2] These compounds have demonstrated significant activity against a range of fungal pathogens, including clinically relevant Candida species and important agricultural fungal pathogens.[3][4]

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of an antifungal compound, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of various phenylthiazole derivatives against different fungal strains, benchmarked against the widely used antifungal drug, Fluconazole.

CompoundFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Schiff Base B5 (para-Br substituted)Candida albicans (ATCC 10231)125Fluconazole250[1]
Schiff Base B10 (meta-nitro substituted)Candida albicans (ATCC 10231)125Fluconazole250[1]
Schiff Base B11 (para-nitro substituted)Candida albicans (ATCC 10231)125Fluconazole250[1]
Compound B9 Candida albicans (ATCC 90028)1Fluconazole1[2]
Compound B9 Fluconazole-resistant C. albicans (Y01090)16Fluconazole>64[2]
Compound B9 Candida glabrata (ATCC 90030)4Fluconazole16[2]
Compound B9 Candida krusei (ATCC 6258)4Fluconazole16[2]
Compound B9 Cryptococcus neoformans (ATCC 90113)2Fluconazole4[2]
Compound E26 Magnaporthe oryzae1.29Isoprothiolane3.22[4]
Compound E17 Magnaporthe oryzae1.45Isoprothiolane3.22[4]

Experimental Protocols

The determination of antifungal efficacy relies on standardized and reproducible experimental methodologies. The following protocols are commonly employed in the evaluation of novel antifungal compounds.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the minimum inhibitory concentration of an antimicrobial agent.[5]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, typically a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Preparation of Drug Dilutions: The test compounds and reference drugs are serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often defined as a 50% reduction in growth (MIC-2) compared to a drug-free control.[8] This can be assessed visually or by using a spectrophotometer to measure the optical density.[6]

Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.

  • Inoculation of Agar Plate: A standardized fungal inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).[5][9]

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound or reference drug are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow for fungal growth and diffusion of the drug.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where fungal growth is absent).[1]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Several studies suggest that a primary mechanism of action for many antifungal phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[10]

By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. This disruption of membrane function inhibits fungal growth and proliferation.[10]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol->Toxic Sterol Accumulation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Phenylthiazole Derivatives Phenylthiazole Derivatives Phenylthiazole Derivatives->Lanosterol Inhibits CYP51 Cell Integrity and Fluidity Cell Integrity and Fluidity Fungal Cell Membrane->Cell Integrity and Fluidity Cell Membrane Disruption Cell Membrane Disruption Toxic Sterol Accumulation->Cell Membrane Disruption Fungal Cell Death Fungal Cell Death Cell Membrane Disruption->Fungal Cell Death

Caption: Inhibition of the ergosterol biosynthesis pathway by phenylthiazole derivatives.

Experimental Workflow

The systematic evaluation of novel antifungal compounds follows a structured workflow to ensure accurate and reproducible results.

G cluster_workflow Antifungal Efficacy Testing Workflow Compound Synthesis Compound Synthesis Drug Dilution Series Drug Dilution Series Compound Synthesis->Drug Dilution Series Fungal Strain Selection Fungal Strain Selection Inoculum Preparation Inoculum Preparation Fungal Strain Selection->Inoculum Preparation MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Inoculum Preparation->MIC Determination (Broth Microdilution) Zone of Inhibition (Disk Diffusion) Zone of Inhibition (Disk Diffusion) Inoculum Preparation->Zone of Inhibition (Disk Diffusion) Drug Dilution Series->MIC Determination (Broth Microdilution) Drug Dilution Series->Zone of Inhibition (Disk Diffusion) Data Analysis and Comparison Data Analysis and Comparison MIC Determination (Broth Microdilution)->Data Analysis and Comparison Zone of Inhibition (Disk Diffusion)->Data Analysis and Comparison

References

Safety Operating Guide

Proper Disposal of Methyl 2-phenylthiazole-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Methyl 2-phenylthiazole-5-carboxylate are critical for maintaining laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to follow standard laboratory safety procedures. This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be performed inside a well-ventilated fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound, which should be treated as hazardous waste, must be carried out in accordance with local, state, and federal regulations. This chemical should never be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Designate a specific, compatible waste container labeled "this compound and related waste."

    • The container should be made of a non-reactive material.

    • Keep this waste stream separate from other chemical wastes, particularly incompatible materials like oxidizing agents, to prevent accidental reactions.[1]

  • Container Management :

    • Ensure the waste container is kept tightly sealed when not in use.[1][2]

    • Store the container in a designated, cool, and well-ventilated secondary containment area.[1][2][3]

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]

    • Do not use combustible materials like paper towels for absorption.[1]

    • Collect the contaminated absorbent material, place it in the designated hazardous waste container, and dispose of it accordingly.[1]

  • Disposal Request :

    • When the waste container is full or no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • Properly complete all required waste disposal forms, providing detailed information about the waste composition.

  • Decontamination of Empty Containers :

    • Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste in the designated container.[1]

Safety Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[4]Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
Eye Irritation Causes serious eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Aquatic Hazard Very toxic to aquatic life with long lasting effects.[3]Avoid release to the environment. Collect spillage.[3]

Disposal Workflow

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal start Start: Disposal Required ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste in Labeled, Compatible Container fume_hood->segregate spill Spill Occurs segregate->spill store Store Sealed Container in Designated Area segregate->store absorb Absorb with Inert Material spill->absorb collect_spill Collect and Add to Waste Container absorb->collect_spill collect_spill->segregate decontaminate Decontaminate Empty Containers (Triple Rinse) store->decontaminate request Arrange Pickup by EHS or Licensed Disposal Company store->request collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->store end End: Disposal Complete request->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Methyl 2-phenylthiazole-5-carboxylate. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a significant risk of splashing.[1]Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection against splashes and airborne particles, while a face shield offers a broader barrier.[1]
Hand Protection Disposable, powder-free nitrile gloves.[1] For prolonged contact or splash potential, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves offer good short-term protection against a range of chemicals.[1] Powder-free gloves are recommended to prevent contamination of the work area.
Body Protection A long-sleeved laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron is also advised.[1]A lab coat protects the skin and personal clothing from accidental contact and contamination.[1] It should be kept buttoned to provide maximum coverage.
Respiratory Protection A NIOSH-approved N95 or N100 respirator may be necessary when handling powders or in poorly ventilated areas to prevent the inhalation of dust or aerosols.[2]While primary control should be through engineering (fume hood), a respirator provides an additional layer of protection against respiratory irritation that may be caused by thiazole derivatives.[2]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[3]This is a standard laboratory practice to protect feet from spills and falling objects.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[3]

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[3] Do not mix with other waste streams.[3]

  • Container Disposal: Empty containers should be handled as if they contain the product.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Work in Fume Hood Work in Chemical Fume Hood Don PPE->Work in Fume Hood Weigh and Prepare Weigh and Prepare Compound Work in Fume Hood->Weigh and Prepare Perform Experiment Perform Experiment Weigh and Prepare->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Chemical Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose of Waste via EHS Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

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